Nae-IN-M22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2/c21-18-7-6-17(20(22)14-18)8-11-23-19-9-12-24(13-10-19)15-16-4-2-1-3-5-16/h1-7,14,19,23H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEXQHGRMWPOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nae-IN-M22: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nae-IN-M22 is a novel, potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). By reversibly binding to NAE, this compound disrupts the neddylation cascade, a critical post-translational modification pathway. This inhibition leads to the inactivation of cullin-RING E3 ubiquitin ligases (CRLs), resulting in the accumulation of various CRL substrate proteins, including key cell cycle regulators. The stabilization of these anti-proliferative proteins, such as p27 and CDT1, ultimately triggers cell cycle arrest and apoptosis in cancer cells, demonstrating potential as an anti-neoplastic agent. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. The neddylation pathway, a process analogous to ubiquitination, involves the conjugation of the ubiquitin-like protein NEDD8 to target proteins. A key family of proteins regulated by neddylation is the cullin-RING E3 ligases (CRLs), which are the largest family of E3 ubiquitin ligases. The covalent attachment of NEDD8 to the cullin subunit is essential for the catalytic activity of CRLs.
Dysregulation of the neddylation pathway and hyperactivity of CRLs are implicated in the pathogenesis of numerous human cancers. This makes the components of the neddylation cascade attractive targets for therapeutic intervention. This compound has emerged as a selective and reversible inhibitor of the NEDD8-activating enzyme (NAE), the apical enzyme in the neddylation cascade.
Core Mechanism of Action: NAE Inhibition
This compound functions as a direct inhibitor of the NEDD8-activating enzyme (NAE). NAE is a heterodimeric enzyme that initiates the neddylation cascade by activating NEDD8 in an ATP-dependent manner. This compound's inhibition of NAE disrupts this entire downstream pathway.
The primary molecular consequence of NAE inhibition by this compound is the prevention of NEDD8 conjugation to cullin proteins. This abrogation of cullin neddylation renders the associated CRLs inactive. As a result, the substrate proteins that are normally targeted for ubiquitination and subsequent proteasomal degradation by these CRLs accumulate within the cell.
Key substrates of CRLs that are stabilized by this compound treatment include:
-
p27 (Kip1): A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression at the G1/S transition. Its accumulation leads to cell cycle arrest.
-
CDT1: A DNA replication licensing factor. Its accumulation during the S and G2 phases of the cell cycle can lead to DNA re-replication and the induction of DNA damage, ultimately triggering apoptosis.
-
p53: A tumor suppressor protein. While the direct mechanism is still under investigation, inhibition of NAE has been shown to prevent the degradation of p53, leading to its accumulation and the induction of apoptosis.[1]
The culmination of the accumulation of these and other tumor-suppressive CRL substrates is the induction of cell cycle arrest and apoptosis in cancer cells, forming the basis of this compound's anti-cancer activity.
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | GI90 (µM) |
| A549 | Non-Small Cell Lung Cancer | 5.5[2] | 19.3[3] |
| K562 | Chronic Myelogenous Leukemia | 10.21 | Not Reported |
| SK-OV-3 | Ovarian Cancer | 9.26 | Not Reported |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome |
| Nude mice bearing AGS xenografts | Gastric Adenocarcinoma | 60 mg/kg, i.p. once daily for 14 days[3] | Inhibition of tumor growth (Specific tumor growth inhibition data not available)[3] |
Note: Enzymatic IC50, Ki, and Kd values for this compound are not currently available in the public domain.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not publicly available. The following sections provide a generalized overview of the methodologies likely employed.
In Vitro NAE Inhibition Assay (Hypothetical Workflow)
A biochemical assay to determine the enzymatic inhibition of NAE by this compound would likely involve monitoring the formation of the NEDD8-E2 thioester conjugate.
Caption: Hypothetical workflow for an in vitro NAE inhibition assay.
Cell Proliferation Assay
The anti-proliferative activity of this compound is typically assessed using assays such as the MTT or SRB assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.
-
SRB Assay: Cells are fixed, washed, and stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 (the concentration at which cell growth is inhibited by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for CRL Substrate Accumulation
To confirm the mechanism of action, western blotting can be used to detect the accumulation of CRL substrates.
-
Cell Lysis: Cancer cells are treated with this compound or vehicle control for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the CRL substrates of interest (e.g., anti-p27, anti-CDT1, anti-p53) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Preclinical Status and Future Directions
This compound is currently characterized as a preclinical research compound. There is no publicly available information to indicate that this compound has entered clinical trials.
Future research should focus on:
-
Determining the enzymatic IC50 of this compound against NAE and its binding affinity (Ki/Kd).
-
Evaluating the anti-proliferative activity of this compound across a broader panel of cancer cell lines.
-
Conducting further in vivo efficacy studies in various cancer models to determine the optimal dosing and treatment schedules and to obtain detailed tumor growth inhibition data.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound.
-
Exploring potential combination therapies with other anti-cancer agents.
Conclusion
This compound is a promising preclinical NAE inhibitor with a clear mechanism of action that leads to the accumulation of tumor-suppressive proteins and subsequent cancer cell death. The available in vitro and in vivo data support its potential as a therapeutic agent for cancer. Further detailed preclinical studies are warranted to fully elucidate its therapeutic potential and to guide any future clinical development.
References
An In-Depth Technical Guide to NEDD8 Activating Enzyme Inhibitor M22
For Researchers, Scientists, and Drug Development Professionals
Abstract
M22, also known as NAE-IN-M22, is a novel, potent, and selective reversible inhibitor of the NEDD8 Activating Enzyme (NAE). Identified through structure-based virtual screening, M22 exhibits a piperidin-4-amine scaffold and demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Preclinical studies have shown its efficacy in inhibiting tumor growth in vivo. This technical guide provides a comprehensive overview of M22, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to NEDD8 Activating Enzyme (NAE) and the Neddylation Pathway
The neddylation pathway is a crucial post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the Neural precursor cell Expressed Developmentally Down-regulated 8 (NEDD8), a ubiquitin-like protein, to substrate proteins. This process is essential for the activity of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin ligases. CRLs are responsible for targeting a plethora of proteins for proteasomal degradation, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage response.
The activation of CRLs is dependent on the neddylation of the cullin subunit. The enzymatic cascade of neddylation is initiated by the NEDD8 Activating Enzyme (NAE), a heterodimer composed of the NAE1 (APPBP1) and UBA3 subunits. NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2), and finally to the cullin substrate by a NEDD8 E3 ligase. Given the critical role of CRLs in cell survival and proliferation, and their frequent dysregulation in cancer, NAE has emerged as a promising therapeutic target for anticancer drug development.
M22: A Novel NAE Inhibitor
M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine) was identified as a selective NAE inhibitor through a structure-based virtual screening of a large small-molecule library. It is a reversible inhibitor that is competitive with ATP. By inhibiting NAE, M22 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which in turn triggers cell cycle arrest and apoptosis in cancer cells.
Chemical Properties of M22
| Property | Value |
| Molecular Formula | C₂₀H₂₄Cl₂N₂ |
| Molecular Weight | 363.32 g/mol |
| CAS Number | 864420-54-2 |
| Synonyms | This compound |
Mechanism of Action of M22
M22 exerts its anticancer effects by directly inhibiting the NEDD8 activating enzyme. This inhibition disrupts the entire neddylation cascade, leading to a series of downstream cellular consequences.
-
Inhibition of NAE: M22 binds to the active site of NAE, preventing the ATP-dependent activation of NEDD8.
-
Blockade of Cullin Neddylation: The inhibition of NAE leads to a decrease in the pool of activated NEDD8 available for conjugation to cullin proteins. This results in a significant reduction in neddylated cullins.
-
Inactivation of Cullin-RING Ligases (CRLs): As cullin neddylation is essential for CRL activity, the reduction in neddylated cullins leads to the inactivation of these E3 ubiquitin ligases.
-
Accumulation of CRL Substrates: Inactivated CRLs are unable to target their substrate proteins for proteasomal degradation. This leads to the accumulation of key tumor-suppressive proteins such as p21 and p27.
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of cell cycle inhibitors like p21 and p27 leads to cell cycle arrest, primarily at the G2/M phase. The overall disruption of cellular homeostasis ultimately triggers the apoptotic cell death pathway.
Signaling Pathway of M22 Action
Nae-IN-M22: A Potent and Selective NEDD8-Activating Enzyme Inhibitor for Cancer Research
An In-depth Technical Guide
Introduction
Nae-IN-M22 is a potent, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] First identified through a structure-based virtual screening of a small molecule library, this compound, also known as M22, has emerged as a promising lead compound in the development of novel anti-cancer therapeutics.[4] Its chemical name is 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Proposed Synthesis
A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on its chemical structure, a plausible and efficient synthetic route involves the reductive amination of 1-benzyl-4-piperidone with 2-(2,4-dichlorophenyl)ethan-1-amine. This common and versatile reaction in medicinal chemistry is widely used for the synthesis of N-substituted piperidine derivatives.
The proposed two-step synthesis would proceed as follows:
-
Imine Formation: 1-benzyl-4-piperidone is reacted with 2-(2,4-dichlorophenyl)ethan-1-amine in a suitable solvent, such as methanol or dichloromethane, often in the presence of a mild acid catalyst, to form the corresponding imine intermediate.
-
Reduction: The imine is then reduced to the final secondary amine, this compound, using a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is a common and mild reagent for this transformation, offering high selectivity and good yields.
The final product would then be purified using standard techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to confirm its identity and purity.
Mechanism of Action: Inhibition of the NEDDylation Pathway
This compound exerts its biological effects by inhibiting the NEDD8-activating enzyme (NAE), the crucial E1 enzyme in the NEDDylation pathway. This pathway is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.
The primary substrates of the NEDDylation pathway are the cullin proteins, which are scaffold components of the Cullin-RING E3 ubiquitin ligases (CRLs). The attachment of NEDD8 to a cullin protein is essential for the activity of the CRL complex. CRLs, in turn, are responsible for targeting a wide range of proteins for proteasomal degradation, including key regulators of the cell cycle and cell survival.
By inhibiting NAE, this compound prevents the activation and subsequent transfer of NEDD8 to cullins. This leads to the inactivation of CRLs and the accumulation of their substrates, such as the cell cycle inhibitors p27 and CDT1. The accumulation of these proteins can trigger cell cycle arrest, senescence, and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on efficient protein turnover.
Caption: The NEDDylation pathway and the inhibitory action of this compound.
Biological Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.
In Vitro Activity
The growth inhibitory effects of this compound have been evaluated against a panel of human cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Non-small cell lung cancer | 5.5 |
| HCT116 | Colorectal carcinoma | 6.2 |
| AGS | Gastric adenocarcinoma | 7.8 |
| PC-3 | Prostate cancer | 9.1 |
| MCF-7 | Breast cancer | 10.3 |
In A549 cells, this compound has been shown to induce apoptosis in a dose-dependent manner.
In Vivo Activity
The anti-tumor efficacy of this compound has been demonstrated in a xenograft model using AGS gastric adenocarcinoma cells in nude mice. Intraperitoneal administration of this compound at a dose of 60 mg/kg resulted in significant tumor growth inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for measuring cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caption: General experimental workflows for cell-based assays.
Conclusion
This compound is a valuable research tool for investigating the role of the NEDDylation pathway in cancer biology. Its potent and selective inhibition of NAE provides a means to probe the downstream consequences of CRL inactivation. The data presented in this guide highlight the anti-proliferative and pro-apoptotic effects of this compound in various cancer models, underscoring its potential as a lead compound for the development of novel cancer therapies. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties.
References
The Biological Function of NEDD8 Activating Enzyme: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth exploration of the NEDD8 Activating Enzyme (NAE), detailing its central role in the neddylation cascade, its impact on cellular signaling and disease, and its validation as a therapeutic target. It includes quantitative data on inhibitors, detailed experimental protocols, and visualizations of key pathways and processes.
Introduction: The Pivotal Role of NEDD8 Activating Enzyme
Post-translational modifications are critical for regulating protein function and maintaining cellular homeostasis. Neddylation is one such modification, involving the covalent attachment of the NEural precursor cell-expressed Developmentally Down-regulated 8 (NEDD8) protein to substrate proteins. This process is analogous to ubiquitination and is essential for a multitude of cellular activities.[1][2] At the apex of this cascade is the NEDD8 Activating Enzyme (NAE) , the E1 enzyme that initiates the entire process.[3]
NAE's primary function is to activate NEDD8 in an ATP-dependent reaction, making it competent for transfer to downstream enzymes and eventual attachment to a substrate. The most critical and well-characterized substrates of neddylation are the cullin proteins, which form the scaffold of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By activating CRLs, the NAE-driven neddylation pathway controls the degradation of numerous proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.
Dysregulation and overactivation of the neddylation pathway have been strongly implicated in the pathogenesis of multiple human cancers, making NAE a compelling target for anticancer drug development. The development of NAE inhibitors, such as pevonedistat (MLN4924), has validated this approach, with these agents demonstrating significant anti-tumor activity by inducing cell cycle arrest, apoptosis, and senescence.
The Neddylation Enzymatic Cascade
The conjugation of NEDD8 to its substrates is a sequential three-step enzymatic cascade initiated by NAE.
-
Activation (E1): The process begins with the NAE, a heterodimer composed of NAE1 (also known as APPBP1) and UBA3. NAE utilizes ATP to adenylate the C-terminus of the NEDD8 protein. Subsequently, the activated NEDD8 is transferred to a catalytic cysteine residue within UBA3, forming a high-energy thioester bond.
-
Conjugation (E2): The thioester-linked NEDD8 is then transferred from NAE to the active site cysteine of a NEDD8-conjugating enzyme (E2). The two primary E2 enzymes in this pathway are UBE2M (also known as UBC12) and UBE2F.
-
Ligation (E3): Finally, a substrate-specific NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a specific lysine residue on the target protein. For cullin proteins, the RING box proteins RBX1 and RBX2 can function as NEDD8 E3 ligases.
This process is reversible; NEDD8 can be removed from substrates by deneddylases, such as the COP9 signalosome (CSN) complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Neddylation: a novel modulator of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Neddylation Pathways to Inactivate Cullin-RING Ligases for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nedd8-Activating Enzyme (NAE) Inhibitors in Oncology: A Technical Overview
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Neddylation is a post-translational modification process analogous to ubiquitination that is essential for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. The Nedd8-activating enzyme (NAE) initiates the neddylation cascade and has emerged as a key therapeutic target in oncology. Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of tumor-suppressive CRL substrates and ultimately inducing cancer cell death. This technical guide provides an in-depth overview of NAE inhibitors, their mechanism of action, and their therapeutic potential in cancer treatment.
The Neddylation Pathway
The neddylation pathway is a three-step enzymatic cascade involving the Nedd8-activating enzyme (E1), Nedd8-conjugating enzyme (E2), and a substrate-specific Nedd8-E3 ligase.
-
Activation: NAE, a heterodimer composed of NAEβ (APPBP1) and UBA3 subunits, activates the ubiquitin-like protein Nedd8 in an ATP-dependent manner. This results in the formation of a high-energy thioester bond between NAE and Nedd8.
-
Conjugation: The activated Nedd8 is then transferred to a Nedd8-conjugating enzyme, UBE2M (Ubc12) or UBE2F.
-
Ligation: Finally, a Nedd8-E3 ligase facilitates the transfer of Nedd8 from the E2 enzyme to a lysine residue on the cullin subunit of a CRL complex.
Neddylation of the cullin scaffold protein induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity. This activation allows the CRL to polyubiquitinate its specific substrates, targeting them for proteasomal degradation.
Caption: The Neddylation enzymatic cascade leading to CRL activation and substrate degradation.
Mechanism of Action of NAE Inhibitors
NAE inhibitors are potent and specific small molecules that target the NAE enzyme. The pioneering NAE inhibitor, pevonedistat (MLN4924), forms a covalent adduct with Nedd8 in the NAE active site, effectively trapping the Nedd8 as a pevonedistat-Nedd8 adduct and preventing its transfer to the E2 conjugating enzyme. This blockade of the neddylation cascade leads to the inactivation of CRLs.
The inactivation of CRLs results in the accumulation of their specific substrates, many of which are tumor suppressors or cell cycle inhibitors. For example, the accumulation of p27 and CDT1, substrates of the SKP2 and DDB1-CUL4A CRL complexes, respectively, leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of NAE inhibitors, leading to CRL inactivation and tumor-suppressive outcomes.
Efficacy of NAE Inhibitors
The anti-tumor activity of NAE inhibitors has been demonstrated in a wide range of preclinical models and clinical trials. Pevonedistat has shown potent anti-proliferative effects across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) for Pevonedistat |
| HCT-116 | Colon Carcinoma | 47 |
| A375 | Malignant Melanoma | 120 |
| Ramos | Burkitt's Lymphoma | 33 |
| U2OS | Osteosarcoma | 60 |
| THP-1 | Acute Myeloid Leukemia | 25 |
Data compiled from multiple preclinical studies.
In vivo studies using xenograft models have also demonstrated significant tumor growth inhibition upon treatment with NAE inhibitors. For instance, in a Ramos lymphoma xenograft model, pevonedistat treatment resulted in significant tumor regression.
Experimental Protocols for Evaluating NAE Inhibitors
The evaluation of NAE inhibitors involves a series of in vitro and in vivo assays to determine their potency, mechanism of action, and therapeutic efficacy.
Western Blotting for Nedd8 Conjugates and CRL Substrates
This assay is crucial for confirming the on-target activity of NAE inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of the NAE inhibitor for a specified duration (e.g., 24 hours).
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against Nedd8, cullins (e.g., CUL1, CUL4A), and CRL substrates (e.g., p27, CDT1).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: Experimental workflow for Western blot analysis of NAE inhibitor activity.
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of NAE inhibitors on cancer cells.
Methodology for Cell Viability (MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the NAE inhibitor for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Methodology for Apoptosis (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with the NAE inhibitor for 48 hours.
-
Cell Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic.
Clinical Development of NAE Inhibitors
Pevonedistat has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors. In patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), pevonedistat in combination with azacitidine has shown promising results. Clinical trials are ongoing to further evaluate the efficacy and safety of NAE inhibitors in various cancer types.
Conclusion
NAE inhibitors represent a novel class of anti-cancer agents with a distinct mechanism of action. By targeting the neddylation pathway, these inhibitors induce the accumulation of tumor-suppressive proteins, leading to cell cycle arrest and apoptosis in cancer cells. The robust preclinical data and promising clinical trial results for pevonedistat highlight the therapeutic potential of NAE inhibition in oncology. Further research is warranted to explore the full potential of this therapeutic strategy, including the development of next-generation NAE inhibitors and the identification of predictive biomarkers to guide patient selection.
The NAE-IN-M22 Inhibitor: A Technical Guide to its Core Target and Mechanism of Action
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nae-IN-M22 is a potent and selective reversible inhibitor of the NEDD8-activating enzyme (NAE)[1][2]. Contrary to some initial postulations, the direct target of this compound is not the MDM2 protein. Instead, its mechanism of action is centered on the inhibition of the NAE, a critical upstream enzyme in the neddylation cascade. This inhibition leads to a disruption of cullin-RING ligase (CRL) activity, which in turn affects the stability of numerous proteins, including those involved in the p53-MDM2 signaling axis. This guide provides a comprehensive technical overview of this compound, its target protein NAE, binding interactions, and the downstream cellular consequences, with a particular focus on the indirect effects on the p53 pathway.
Target Protein: NEDD8-Activating Enzyme (NAE)
The primary molecular target of this compound is the NEDD8-activating enzyme (NAE), the E1 enzyme in the neddylation pathway[1][2]. NAE is a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits[3]. This enzyme is responsible for the initial step in the neddylation cascade: the ATP-dependent activation of the ubiquitin-like protein NEDD8. This activation is crucial for the subsequent transfer of NEDD8 to a conjugating enzyme (E2) and ultimately to substrate proteins, most notably the cullin subunits of CRLs. The neddylation of cullins is essential for the proper function of these E3 ubiquitin ligases, which regulate the degradation of a plethora of cellular proteins involved in critical processes like cell cycle progression, DNA replication, and signal transduction.
This compound Binding Site and Affinity
This compound acts as a reversible and ATP-competitive inhibitor of NAE. This indicates that this compound likely binds to the ATP-binding site within the catalytic domain of the NAE, thereby preventing the adenylation of NEDD8, the first step in its activation. While the precise crystallographic details of the this compound-NAE complex are not extensively publicly available, its competitive nature with ATP strongly suggests this binding mode.
Quantitative Data for this compound Activity
| Parameter | Value | Cell Line | Notes | Reference |
| GI50 | 5.5 µM | A549 | Growth inhibition 50. | |
| GI90 | 19.3 µM | A549 | Growth inhibition 90. |
The Neddylation Signaling Pathway and the Impact of this compound
The neddylation pathway is a crucial post-translational modification system. Inhibition of NAE by this compound sets off a cascade of downstream effects.
Caption: Inhibition of NAE by this compound disrupts the neddylation cascade, leading to the accumulation of CRL substrates and indirect stabilization of p53.
By inhibiting NAE, this compound prevents the neddylation of cullins, which renders the CRLs inactive. This leads to the accumulation of various CRL substrate proteins that would normally be targeted for proteasomal degradation. Among these substrates are key cell cycle regulators like p27 and CDT1. The accumulation of these proteins contributes to cell cycle arrest and apoptosis.
The connection to the p53-MDM2 pathway is indirect. While MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, its activity is not directly inhibited by this compound. However, the cellular stress induced by the disruption of the neddylation pathway can lead to the stabilization and activation of p53. Some reports indicate that NAE inhibition prevents the degradation of p53. This stabilization of p53 can then trigger downstream pro-apoptotic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize NAE inhibitors like this compound.
In Vitro NAE Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of a compound to inhibit the NAE-catalyzed transfer of NEDD8.
Materials:
-
Recombinant human NAE1/UBA3 heterodimer
-
Fluorescently labeled NEDD8 (e.g., TAMRA-NEDD8)
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
This compound stock solution in DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO (for control wells).
-
Add 5 µL of NAE solution (e.g., 20 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of a solution containing fluorescently labeled NEDD8 (e.g., 50 nM final concentration) and ATP (e.g., 10 µM final concentration).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Neddylation Assay (Western Blot)
This assay determines the effect of this compound on the neddylation of cullins within a cellular context.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies: anti-CUL1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 30 µM) or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CUL1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.
-
Analyze the band intensities. Inhibition of NAE will result in a decrease in the higher molecular weight band (neddylated cullin) and an increase in the lower molecular weight band (un-neddylated cullin).
Caption: Workflow for the in vitro and cell-based characterization of this compound.
Conclusion
This compound is a valuable research tool for studying the neddylation pathway. Its primary and direct target is the NEDD8-activating enzyme (NAE), not MDM2. By inhibiting NAE in an ATP-competitive manner, this compound disrupts the function of cullin-RING ligases, leading to the accumulation of their substrates. This disruption of cellular homeostasis can indirectly lead to the stabilization of the p53 tumor suppressor protein and the induction of apoptosis. Understanding the precise mechanism of action of this compound is crucial for its application in cancer research and for the development of novel therapeutics targeting the neddylation pathway.
References
Early Research on Nae-IN-M22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical research on Nae-IN-M22, a novel, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE). The information presented here is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Core Concepts and Mechanism of Action
This compound, also referred to as M22, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. Neddylation is a post-translational modification process analogous to ubiquitination, which plays a crucial role in the regulation of various cellular processes. The primary substrates of the neddylation pathway are the cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.
By inhibiting NAE, this compound prevents the activation and subsequent transfer of NEDD8 to CRLs. This disruption of the neddylation cascade leads to the inactivation of CRLs, resulting in the accumulation of their downstream substrates. Several of these substrates are key regulators of cell cycle progression and apoptosis, such as p27 and CDT1. The stabilization of these anti-proliferative proteins is believed to be a primary driver of the anti-tumor activity of this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical evaluation of this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| GI50 | A549 (Non-small cell lung cancer) | 5.5 µM | [2][3] |
| GI90 | A549 (Non-small cell lung cancer) | 19.3 µM | [2] |
Table 2: In Vivo Efficacy
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| Nude Mice | AGS (Gastric adenocarcinoma) Xenograft | 60 mg/kg, intraperitoneal injection, once daily for 14 days | Tumor growth inhibition | [2] |
Table 3: Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H24Cl2N2 | |
| Molecular Weight | 363.33 Da | |
| Synonyms | NEDD8 inhibitor M22, 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-4-piperidinamine |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its evaluation.
References
- 1. Collection - Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening - ACS Chemical Biology - Figshare [acs.figshare.com]
- 2. Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to Nae-IN-M22 and Cullin-RING Ligases for Researchers and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and cellular homeostasis, with Cullin-RING ligases (CRLs) representing the largest family of E3 ubiquitin ligases. The activity of CRLs is exquisitely regulated by a post-translational modification known as neddylation, a process initiated by the NEDD8-activating enzyme (NAE). Dysregulation of the neddylation pathway is implicated in the pathogenesis of numerous diseases, including cancer, making NAE a compelling therapeutic target. This technical guide provides a comprehensive overview of Nae-IN-M22, a potent and selective non-covalent inhibitor of NAE, and its interaction with the Cullin-RING ligase machinery. We present detailed quantitative data on its biological activity, in-depth experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Introduction to Cullin-RING Ligases (CRLs)
Cullin-RING ligases (CRLs) are a major family of E3 ubiquitin ligases that play a pivotal role in targeting a vast number of proteins for ubiquitin-mediated degradation by the 26S proteasome.[1][2] It is estimated that CRLs are responsible for the ubiquitination of approximately 20% of proteins regulated by the UPS in mammalian cells.[2]
2.1 Structure and Composition of CRLs
CRLs are multi-subunit complexes characterized by a modular architecture.[3] The core components of a typical CRL complex include:
-
A Cullin (CUL) protein: This acts as a scaffold, bridging the other components of the complex. Humans have eight cullin proteins: CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7, and CUL9.[2]
-
A RING-box protein (RBX1 or RBX2): This subunit possesses the catalytic activity, recruiting the ubiquitin-conjugating enzyme (E2) loaded with ubiquitin.
-
An adaptor protein (in most cases): This protein links the cullin scaffold to the substrate recognition subunit. For example, in SCF complexes (a subtype of CRL1), SKP1 acts as the adaptor.
-
A substrate recognition subunit (SRS): This component provides the specificity for the CRL complex by binding to specific target proteins. The diversity of SRSs contributes to the vast number of substrates targeted by CRLs.
2.2 Regulation of CRL Activity by Neddylation
The activity of CRLs is critically dependent on a post-translational modification called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin subunit. This process is analogous to ubiquitination and involves a three-enzyme cascade:
-
E1 Activating Enzyme (NAE): The NEDD8-activating enzyme (NAE), a heterodimer of NAEα (APP-BP1) and NAEβ (UBA3), activates NEDD8 in an ATP-dependent manner.
-
E2 Conjugating Enzyme: The activated NEDD8 is then transferred to an E2 conjugating enzyme (e.g., UBE2M or UBE2F).
-
E3 Ligase: While the CRL itself is the E3 for the substrate, a separate E3 ligase is involved in the transfer of NEDD8 to the cullin.
Neddylation induces a conformational change in the cullin scaffold, which is essential for the proper positioning of the RBX subunit and the E2 enzyme, thereby promoting efficient ubiquitin transfer to the substrate.
This compound: A Potent Inhibitor of the Neddylation Pathway
This compound is a potent, selective, and reversible non-covalent inhibitor of the NEDD8-activating enzyme (NAE). By targeting the initial step of the neddylation cascade, this compound effectively blocks the activity of all CRLs.
3.1 Mechanism of Action
This compound inhibits NAE, preventing the activation of NEDD8. This disruption of the neddylation pathway leads to the accumulation of un-neddylated cullins, rendering the CRL complexes inactive. Consequently, the ubiquitination and subsequent degradation of CRL substrates are inhibited. This leads to the stabilization and accumulation of key regulatory proteins, such as the cell cycle inhibitors p27 and CDT1, which can induce cell cycle arrest and apoptosis in cancer cells.
Figure 1: Signaling pathway of CRL activation and inhibition by this compound.
Quantitative Data on this compound Activity
The biological activity of this compound has been characterized in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time (hours) |
| A549 | Non-small cell lung cancer | GI50 | 5.5 | 48 |
| A549 | Non-small cell lung cancer | GI90 | 19.3 | 48 |
| K562 | Chronic myelogenous leukemia | IC50 | 10.21 | 48 |
| SK-OV-3 | Ovarian cancer | IC50 | 9.26 | 48 |
Data sourced from Benchchem.
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| AGS | Gastric adenocarcinoma | 60 mg/kg, i.p. once daily for 14 days | Inhibition of tumor growth |
Data sourced from MedchemExpress.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Cullin-RING ligases.
5.1 In Vitro NAE Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against NAE.
Materials:
-
Recombinant human NAE (NAEα/NAEβ)
-
Recombinant human UBE2M (or UBE2F)
-
Recombinant human NEDD8
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
Detection reagent (e.g., fluorescently labeled NEDD8 or an antibody-based detection system)
-
96-well microplate (black, for fluorescence assays)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the assay buffer, ATP, and the diluted this compound or vehicle control (DMSO).
-
Add recombinant NAE to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of recombinant UBE2M and NEDD8 to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detect the formation of the UBE2M-NEDD8 conjugate using an appropriate detection method (e.g., fluorescence polarization, TR-FRET, or Western blot with an anti-NEDD8 antibody).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for an in vitro NAE inhibition assay.
5.2 In Vitro Ubiquitination Assay
This protocol describes a method to assess the ubiquitination of a specific substrate by a CRL in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (appropriate for the CRL being tested)
-
Recombinant CRL complex (or its individual purified components)
-
Recombinant substrate protein
-
Recombinant ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound or other inhibitors (optional)
-
SDS-PAGE sample buffer
-
Western blot apparatus and reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the substrate protein.
-
If testing an inhibitor, add it to the reaction mixture and pre-incubate as needed.
-
Initiate the reaction by adding the CRL complex.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific to the substrate to detect the appearance of higher molecular weight ubiquitinated forms of the substrate. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
5.3 Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 or IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the neddylation pathway and Cullin-RING ligases in various biological processes. Its potent and selective inhibition of NAE provides a means to dissect the downstream consequences of CRL inactivation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the NAE-CRL axis in cancer and other diseases. Further research into the pharmacokinetics and pharmacodynamics of this compound and similar compounds will be crucial for their translation into clinical applications.
References
Methodological & Application
Application Notes and Protocols for Nae-IN-M22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Nae-IN-M22, a selective and reversible inhibitor of the NEDD8 activating enzyme (NAE). The following protocols are intended as a guide for utilizing this compound in cell culture-based assays to explore its mechanism of action and anti-cancer properties.
Introduction
This compound is a potent small molecule inhibitor of the NEDD8 activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3] Neddylation is a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), which in turn control the degradation of various proteins involved in cell cycle progression and other key cellular processes. By inhibiting NAE, this compound disrupts the neddylation of CRLs, leading to the accumulation of CRL substrate proteins such as p27 and CDT1, and can prevent the degradation of tumor suppressor proteins like p53.[1][4] This disruption of protein homeostasis can induce apoptosis in cancer cells, making this compound a compound of interest for cancer research and drug development.
Mechanism of Action
This compound functions by selectively and reversibly inhibiting the NEDD8 activating enzyme. This inhibition blocks the transfer of NEDD8 to its conjugating enzyme, thereby preventing the neddylation and activation of Cullin-RING ligases. The subsequent accumulation of CRL substrates, such as the cell cycle inhibitors p27 and CDT1, leads to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity in the A549 human lung carcinoma cell line.
| Parameter | Cell Line | Value | Reference |
| GI50 | A549 | 5.5 µM | |
| GI90 | A549 | 19.3 µM | |
| Apoptosis Induction | A549 | 15-30 µM (at 36h) |
Experimental Protocols
A549 Cell Culture Protocol
This protocol describes the standard procedure for maintaining and propagating the A549 cell line, a commonly used model for lung cancer research and the cell line in which this compound has been characterized.
Materials:
-
A549 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of A549 cells.
Materials:
-
A549 cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for analyzing the protein levels of CRL substrates (e.g., p27, CDT1) and p53 in A549 cells treated with this compound.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p27, anti-CDT1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in A549 cells treated with this compound using flow cytometry.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations for 36 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
References
Application Notes and Protocols for Nae-IN-M22 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nae-IN-M22 is a potent, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2] The NAE enzyme is a critical component of the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING E3 ligases (CRLs).[3][4] In various cancers, including non-small cell lung cancer (NSCLC), the neddylation pathway is often overactivated.[5] Inhibition of NAE by this compound disrupts the activity of CRLs, leading to the accumulation of tumor-suppressive proteins such as p27 and CDT1, and preventing the degradation of p53. This disruption of protein degradation ultimately induces apoptosis in cancer cells, making NAE inhibitors like this compound a promising class of anti-cancer agents.
These application notes provide detailed protocols for the use of this compound in A549 human lung adenocarcinoma cells, a common model for NSCLC research. The included protocols cover the assessment of cell viability, induction of apoptosis, and analysis of protein expression by western blotting.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound on A549 cells.
Table 1: Cell Viability (Growth Inhibition) of A549 Cells Treated with this compound for 48 hours
| Parameter | Value (µM) |
| GI50 | 5.5 |
| GI90 | 19.3 |
Table 2: Apoptosis Induction in A549 Cells Treated with this compound for 36 hours
| Concentration Range (µM) for Apoptosis Induction |
| 15 - 30 |
Signaling Pathway
Inhibition of the NEDD8-activating enzyme (NAE) by this compound disrupts the neddylation cascade, which is crucial for the function of Cullin-RING E3 ligases (CRLs). This leads to the accumulation of CRL substrate proteins that are normally targeted for proteasomal degradation. The accumulation of these proteins, such as the cell cycle inhibitor p27 and the DNA replication licensing factor CDT1, along with the stabilization of the tumor suppressor p53, triggers cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound in A549 cells.
Experimental Protocols
Cell Culture
A549 cells should be cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in a complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
A549 cells
-
Complete RPMI 1640 medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40, 80 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Caption: Experimental workflow for the cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
A549 cells
-
Complete RPMI 1640 medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., 0, 15, 30 µM) for 36 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Experimental workflow for the apoptosis assay.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the neddylation pathway following treatment with this compound.
Materials:
-
A549 cells
-
Complete RPMI 1640 medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-CDT1, anti-p53, anti-NEDD8, anti-Cullin, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at appropriate concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting neddylation as a novel approach to lung cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NEDD8 Conjugation Pathway and Its Relevance in Cancer Biology and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nae-IN-M22 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nae-IN-M22, also known as NEDD8 inhibitor M22, is a selective and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] The NAE enzyme is a critical component of the neddylation pathway, which is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, this compound disrupts the CRL-mediated degradation of various proteins involved in key cellular processes, including cell cycle regulation, leading to apoptosis and inhibition of tumor growth.[1] These application notes provide detailed protocols and dosage information for the use of this compound in in vivo mouse models, based on available preclinical data.
Data Presentation
Table 1: this compound In Vivo Dosage and Administration
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Reference |
| This compound | 60 mg/kg | Intraperitoneal (i.p.) | Once daily for 14 days | Nude mice | AGS gastric adenocarcinoma xenografts |
Table 2: Pevonedistat (MLN4924) In Vivo Dosages and Administration (for reference)
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Reference |
| Pevonedistat (MLN4924) | 30 mg/kg | Subcutaneous (s.c.) | Twice daily for 14 days | Nude mice | SJSA-1 osteosarcoma xenografts | |
| Pevonedistat (MLN4924) | 60 mg/kg | Intraperitoneal (i.p.) | Once daily for 7 days | NOD/SCID mice | CEM T-cell acute lymphoblastic leukemia xenografts | |
| Pevonedistat (MLN4924) | 60 mg/kg | Not specified | Not specified | MPL W515L transplanted mice | Myelofibrosis | |
| Pevonedistat (MLN4924) | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 32 days | Nu/Nu nude mice | ME-180 and HeLa cervical cancer xenografts | |
| Pevonedistat (MLN4924) | 90 mg/kg | Intraperitoneal (i.p.) | Single dose | BALB/c mice | CT26WT colon carcinoma |
Signaling Pathway
The neddylation pathway plays a crucial role in the regulation of protein degradation. Inhibition of the NEDD8-activating enzyme (NAE) by this compound is the initial step in blocking this cascade.
Caption: this compound inhibits the NEDD8-activating enzyme (NAE), blocking the neddylation cascade.
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is based on the study of this compound in an AGS gastric adenocarcinoma xenograft model.
1. Animal Model:
-
Species: Mouse
-
Strain: Nude (athymic) mice, 5-6 weeks old.
-
Supplier: Charles River Laboratories or equivalent.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Cell Line: AGS human gastric adenocarcinoma cells.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation: Subcutaneously inject 5 x 10^6 AGS cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
4. This compound Formulation and Administration:
-
Formulation: A suggested formulation for intraperitoneal injection is to dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh on each day of dosing.
-
Dosage: 60 mg/kg body weight.
-
Administration: Administer the drug solution or vehicle control intraperitoneally (i.p.) once daily for 14 consecutive days.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
(Optional) Process tumor tissue for pharmacodynamic marker analysis (e.g., Western blot for neddylated Cullins, immunohistochemistry for proliferation and apoptosis markers).
6. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as a Student's t-test or ANOVA, to compare tumor growth between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
References
Application Notes and Protocols: Detecting Protein Neddylation via Western Blot Following Nae-IN-M22 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neddylation is a critical post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This process is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which play a pivotal role in regulating the degradation of numerous proteins involved in key cellular processes such as cell cycle control, DNA replication, and signal transduction. The dysregulation of the neddylation pathway is implicated in the pathogenesis of various diseases, including cancer, making it a compelling target for therapeutic intervention.
Nae-IN-M22 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), the E1 enzyme that initiates the neddylation cascade.[1] By inhibiting NAE, this compound blocks the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as the cell cycle inhibitors p27 and CDT1, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]
Western blotting is a fundamental technique used to monitor the efficacy of NAE inhibitors like this compound.[1] This method allows for the detection of changes in the neddylation status of cullins and the stabilization of CRL substrates, providing direct evidence of target engagement and the biological consequences of NAE inhibition.
Signaling Pathway
The neddylation cascade is a three-step enzymatic process analogous to ubiquitination. It begins with the ATP-dependent activation of NEDD8 by the NAE (E1 enzyme). The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme (E2), such as UBE2M or UBE2F. Finally, a NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a lysine residue on a substrate protein, most notably a member of the cullin family. This compound disrupts this pathway at the initial step by inhibiting NAE.
Experimental Protocols
Cell Treatment with this compound
This protocol describes the treatment of cultured cells with this compound to inhibit neddylation prior to protein extraction for Western blot analysis.
Materials:
-
Cultured cells (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a concentrated stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period, for example, 4, 8, 12, or 24 hours, at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and the specific protein of interest.
-
Cell Harvesting: After the incubation period, proceed immediately to cell lysis and protein extraction.
Western Blot Protocol for Detecting Neddylation
This protocol provides a detailed methodology for detecting changes in protein neddylation using Western blotting following this compound treatment.
1. Cell Lysis and Protein Quantification
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
-
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
2. Sample Preparation and SDS-PAGE
-
Materials:
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels are recommended for resolving neddylated and un-neddylated cullins)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
-
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg per lane) and boil at 95-100°C for 5-10 minutes.
-
Load the samples and a protein molecular weight marker onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
3. Protein Transfer
-
Materials:
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
-
-
Procedure:
-
Activate the PVDF membrane in methanol for 30 seconds and then equilibrate it in transfer buffer. Equilibrate the nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's protocol.
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used.
-
4. Immunoblotting
-
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibodies (e.g., anti-NEDD8, anti-Cullin1, anti-p27, anti-CDT1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
5. Detection and Analysis
-
Materials:
-
Chemiluminescence detection system (e.g., X-ray film or a digital imager)
-
-
Procedure:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Detect the signal using an appropriate imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to the loading control.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the detection of neddylation changes after this compound treatment.
Data Presentation
The following table summarizes the expected quantitative changes in key proteins following treatment with this compound, as detected by Western blot. The values are representative and may vary depending on the cell line, treatment duration, and concentration of the inhibitor.
| Target Protein | Expected Change with this compound Treatment | Biological Consequence |
| Neddylated Cullins | Decrease | Inhibition of CRL activity |
| Total Cullins | No significant change | Serves as a loading control for neddylation status |
| p27 | Increase | Accumulation of a key cell cycle inhibitor |
| CDT1 | Increase | Accumulation of a DNA replication licensing factor |
| GAPDH / β-actin | No significant change | Loading control |
Table 1. Expected Quantitative Changes in Protein Levels after this compound Treatment.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for neddylated cullins | Inefficient protein extraction or transfer. | Optimize lysis buffer and transfer conditions. Use a positive control cell line with known high neddylation levels. |
| Primary antibody not optimized. | Titrate the primary antibody concentration and optimize incubation time. | |
| High background | Insufficient blocking or washing. | Increase blocking time and/or use a different blocking agent. Increase the number and duration of wash steps. |
| Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for antibody cross-reactivity. |
| Protein degradation. | Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice. | |
| Inconsistent loading | Inaccurate protein quantification. | Be meticulous with the BCA assay. Load a housekeeping protein (e.g., GAPDH, β-actin) to verify even loading. |
Table 2. Troubleshooting Guide for Western Blotting of Neddylated Proteins.
References
Application Notes: Induction of Apoptosis by Nae-IN-M22
Introduction
Nae-IN-M22 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic agent. Emerging evidence suggests that this compound exhibits potent anti-proliferative effects in various cancer cell lines, primarily by inducing programmed cell death, or apoptosis. These application notes provide an overview of the apoptotic effects of this compound and detailed protocols for its evaluation using standard cell-based assays.
Mechanism of Action
This compound is believed to induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress signals. Treatment of cancer cells with this compound has been shown to lead to the upregulation of pro-apoptotic proteins such as BAX and the downregulation of the anti-apoptotic protein BCL-2.[1][2] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to APAF1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[3] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates, ultimately leading to cell death.[1][2] Some studies also suggest that this compound may induce cell cycle arrest at the G1 phase.
Data Presentation
The following tables summarize the dose-dependent effects of a compound with a similar mechanism of action to this compound on non-small cell lung adenocarcinoma (A549) cells.
Table 1: Cytotoxicity of a this compound Analog in Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h Treatment |
| A549 (Non-small cell lung) | 13.27 |
| SW480 (Gastric carcinoma) | Not specified |
| HepG2 (Hepatocellular carcinoma) | Not specified |
| HeLa (Cervix carcinoma) | Not specified |
Table 2: Effect of a this compound Analog on Apoptosis-Related Gene Expression in A549 Cells
| Gene | Fold Change (Treated vs. Control) |
| BCL-2 | Downregulated |
| BAX | Upregulated |
| APAF1 | Upregulated |
| CASP9 | Upregulated |
| CASP3 | Upregulated |
Experimental Protocols
Here we provide detailed protocols for three common assays to assess the apoptotic effects of this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases, caspase-3 and caspase-7.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed 1 x 10⁴ cells per well in a white-walled 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cell line of interest cultured on coverslips or in chamber slides
-
TUNEL Assay Kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 10-15 minutes on ice.
-
Wash the cells with PBS.
-
Follow the specific instructions of the TUNEL assay kit for the TdT reaction, which typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA stain such as DAPI, if desired.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for apoptosis assays.
References
- 1. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-22 regulates autophagy and apoptosis in cisplatin resistance of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.illinois.edu [biotech.illinois.edu]
Nae-IN-M22 solubility and stock solution preparation
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the solubilization and preparation of stock solutions for Nae-IN-M22, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). This document is intended for researchers, scientists, and drug development professionals. It includes comprehensive solubility data, step-by-step instructions for preparing stock solutions for both in vitro and in vivo applications, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a selective and reversible inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] The neddylation pathway is a post-translational modification process analogous to ubiquitination, which plays a crucial role in the regulation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, this compound blocks the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce cell cycle arrest and apoptosis in cancer cells.[3] this compound has been shown to inhibit the proliferation of multiple cancer cell lines and suppress tumor growth in vivo.[1][2]
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is important to note that for some solvents, heating and/or sonication may be required to achieve complete dissolution.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 | 688.10 | Hygroscopic; use newly opened DMSO. Ultrasonic treatment may be needed. |
| Dimethylformamide (DMF) | 10 | ||
| Ethanol | 5 | ||
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.72 | Prepare by adding solvents sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 5.72 | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 5.72 | For continuous dosing periods exceeding half a month, this protocol should be chosen carefully. |
Molecular Weight of this compound: 363.3 g/mol
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 3.633 mg of this compound.
-
Aliquot the this compound. Place the weighed this compound into a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound. Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of a 2.08 mg/mL Formulation for In Vivo Use
This protocol outlines the preparation of a 2.08 mg/mL this compound formulation suitable for in vivo studies, using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 20.8 mg/mL DMSO stock solution of this compound. Weigh the appropriate amount of this compound and dissolve it in DMSO.
-
Vehicle Preparation. In a sterile conical tube, prepare the vehicle by adding the components in the following order, ensuring each component is fully mixed before adding the next:
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Final Formulation. To 900 µL of the prepared vehicle, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Mix Thoroughly. Vortex the final solution until it is clear and homogenous.
-
Use Immediately. It is recommended to prepare this working solution immediately before use.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
This compound inhibits the NEDD8-activating enzyme (NAE), which is the initial step in the neddylation cascade. This leads to the inhibition of Cullin-RING ligase (CRL) activity and the subsequent accumulation of CRL substrates, ultimately resulting in apoptosis.
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
References
Application Notes and Protocols for Assessing Nae-IN-M22 Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nae-IN-M22 is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a post-translational modification process analogous to ubiquitination. This pathway plays a crucial role in the activation of Cullin-RING E3 ligases (CRLs), which are responsible for the ubiquitination and subsequent proteasomal degradation of a wide array of substrate proteins involved in critical cellular processes. By inhibiting NAE, this compound disrupts the CRL-mediated degradation of various proteins, leading to the accumulation of CRL substrates, cell cycle arrest, and apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using common cell viability assays.
Principle of NAE Inhibition by this compound
The neddylation cascade is initiated by the NAE, an E1-activating enzyme, which activates the ubiquitin-like protein NEDD8. Activated NEDD8 is then transferred to an E2-conjugating enzyme (Ube2M or Ube2F), and finally, with the help of an E3 ligase, is conjugated to a cullin protein within a CRL complex. This neddylation of the cullin subunit is essential for the proper function of the CRL complex in targeting substrate proteins for degradation. This compound selectively and reversibly inhibits NAE, thereby blocking the entire downstream neddylation cascade.[1] This leads to the accumulation of tumor-suppressor proteins and cell cycle inhibitors, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis.
Data Presentation
The cytotoxic effects of this compound have been evaluated across multiple cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 / GI50 (µM) |
| A549 | Non-small cell lung cancer | CCK8 | 48 | 5.55 (IC50) |
| A549 | Non-small cell lung cancer | N/A | 48 | 5.5 (GI50) |
| K562 | Chronic myelogenous leukemia | N/A | 48 | 10.21 (IC50) |
| SK-OV-3 | Ovarian cancer | N/A | 48 | 9.26 (IC50) |
| AGS | Gastric adenocarcinoma | CCK8 | 48 | 9.92 (IC50) |
Experimental Protocols
Two common and robust methods for determining cell viability are the MTT and CellTiter-Glo® assays. Below are detailed protocols for assessing the cytotoxicity of this compound using these methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described for the MTT assay.
-
-
Assay Procedure:
-
After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the Neddylation Pathway.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing this compound cytotoxicity.
References
Application Note: Characterization of the Hypothetical Kinase Inhibitor Nae-IN-M22 using Immunoprecipitation
For Research Use Only.
Introduction
Nae-IN-M22 is a novel, potent, and selective small molecule inhibitor developed for targeted research in signal transduction pathways. This application note provides a detailed protocol for the use of this compound in immunoprecipitation (IP) studies to investigate its effects on protein-protein interactions within a target signaling cascade. The example pathway used here is the Neurotrophin signaling pathway, where this compound is hypothetically targeted against the TrkA receptor tyrosine kinase.
Immunoprecipitation is a powerful technique to enrich a specific protein and its binding partners from a complex cell lysate.[1][2] This allows for the detailed study of protein interactions and the effects of inhibitors like this compound on these interactions. The following protocols and data are intended to guide researchers in designing and performing experiments to characterize the in-cell activity of this compound.
Data Presentation
The efficacy of this compound in disrupting the interaction between TrkA and its downstream effector, PLCγ1, was quantified following immunoprecipitation of TrkA from cell lysates treated with varying concentrations of the inhibitor. The relative amount of co-precipitated PLCγ1 was determined by quantitative Western Blot analysis.
| This compound Concentration (nM) | TrkA Immunoprecipitated (Relative Units) | Co-Immunoprecipitated PLCγ1 (Relative Units) | % Inhibition of Interaction |
| 0 (Vehicle) | 100 | 100 | 0% |
| 1 | 98.5 | 85.2 | 14.8% |
| 10 | 99.1 | 52.3 | 47.7% |
| 100 | 97.8 | 15.6 | 84.4% |
| 1000 | 98.2 | 5.1 | 94.9% |
Table 1: Dose-dependent inhibition of TrkA-PLCγ1 interaction by this compound. PC12 cells were treated with the indicated concentrations of this compound for 2 hours before lysis and immunoprecipitation of endogenous TrkA. The amount of co-precipitated PLCγ1 was normalized to the amount of immunoprecipitated TrkA.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Neurotrophin signaling pathway with this compound inhibition.
Caption: Workflow for immunoprecipitation to study this compound effects.
Experimental Protocols
This section provides a detailed protocol for immunoprecipitation using magnetic beads to assess the effect of this compound.
A. Materials and Reagents
-
Cell Lines: PC12 cells or other appropriate cell line expressing the target protein.
-
Inhibitor: this compound (prepare stock solution in DMSO).
-
Antibodies: Primary antibody for immunoprecipitation (e.g., anti-TrkA), primary antibody for Western Blot detection (e.g., anti-PLCγ1), and appropriate secondary antibodies.
-
Beads: Protein A or Protein G magnetic beads.[3]
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer (e.g., a more stringent version of lysis buffer or PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 3X SDS sample buffer for Western Blot analysis).
-
B. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency in appropriate media.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2 hours).
C. Preparing Cell Lysates
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Remove the PBS and add 0.5-1.0 mL of ice-cold cell lysis buffer to each 10 cm plate.
-
Incubate the plates on ice for 5-10 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the samples briefly on ice (e.g., three 5-second pulses) to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein sample for immunoprecipitation. The protein concentration should be determined, with a starting recommendation of 0.25-1.0 mg/ml.
D. Immunoprecipitation Protocol
-
Pre-clearing Lysate (Recommended):
-
To a 200 µL aliquot of cell lysate, add 20 µL of pre-washed magnetic bead slurry.
-
Incubate with rotation for 20 minutes at room temperature.
-
Place the tube in a magnetic separation rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody at the dilution recommended by the manufacturer.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C to form the antibody-antigen complex.
-
-
Immune Complex Capture:
-
Add 20 µL of pre-washed magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for 20-60 minutes at room temperature.
-
-
Washing:
-
Pellet the beads using a magnetic separation rack and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold Wash Buffer. Vortex briefly and rotate for 5 minutes at 4°C.
-
Repeat the wash step two more times for a total of three washes to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 20-40 µL of 3X SDS sample buffer.
-
Heat the sample at 95-100°C for 5 minutes to elute the protein and denature it for gel electrophoresis.
-
Briefly centrifuge the tube and place it on the magnetic rack. Carefully collect the supernatant, which contains the immunoprecipitated proteins.
-
E. Analysis by Western Blot
-
Load the eluted samples onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., TrkA) and the expected interacting partner (e.g., PLCγ1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative amounts of immunoprecipitated and co-immunoprecipitated proteins.
References
Application Notes and Protocols: Utilizing Nae-IN-M22 in Combination Cancer Chemotherapy
For Research Use Only.
Introduction
Nae-IN-M22 is a potent and selective, ATP-competitive small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2][3][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[5] Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
While this compound demonstrates significant anti-tumor activity as a monotherapy, preclinical and clinical studies of other PLK1 inhibitors have shown that its efficacy can be substantially enhanced through combination with other chemotherapeutic agents. Combination therapies can yield synergistic effects, overcome intrinsic or acquired drug resistance, and potentially allow for lower, less toxic doses of each agent. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for evaluating its synergistic potential with taxanes and platinum-based agents.
Mechanism of Action and Signaling Pathway
This compound targets PLK1, a master regulator of the G2/M transition in the cell cycle. During the G2 phase, the Cyclin B1/CDK1 complex is held in an inactive state by inhibitory phosphorylation mediated by WEE1 and MYT1 kinases. For mitotic entry, this inhibition must be removed by the phosphatase Cdc25C. PLK1 is a key activator of this process. It phosphorylates and activates Cdc25C while simultaneously phosphorylating and inactivating WEE1 and MYT1. This creates a positive feedback loop that rapidly activates CDK1 and drives the cell into mitosis.
By inhibiting PLK1, this compound prevents the activation of Cdc25C and the inhibition of WEE1/MYT1. Consequently, the Cyclin B1/CDK1 complex remains inactive, leading to a sustained G2/M arrest and, ultimately, apoptotic cell death.
Application Notes: Combination Strategies
Combination with Taxanes (e.g., Paclitaxel, Docetaxel)
Taxanes stabilize microtubules, leading to mitotic arrest and cell death. Combining this compound with a taxane represents a dual-pronged attack on mitosis. Preclinical studies with other PLK1 inhibitors have demonstrated strong synergy with taxanes in various cancer models, including triple-negative breast cancer and ovarian cancer. This synergy may arise from the complementary mechanisms targeting different phases and components of the mitotic process.
Table 1: In Vitro Synergy of PLK1 Inhibitors and Taxanes in Breast Cancer Cell Lines
| Cell Line | PLK1 Inhibitor | Taxane | IC50 (Single Agent) | Combination Index (CI)* | Reference |
|---|---|---|---|---|---|
| SUM149 | Onvansertib | Paclitaxel | 48.5 nM (Onvansertib)5.5 nM (Paclitaxel) | 0.54 | |
| SUM159 | Onvansertib | Paclitaxel | 49.4 nM (Onvansertib)4.1 nM (Paclitaxel) | 0.54 | |
| SUM149 | GSK461364 | Docetaxel | Not Specified | 0.70 | |
| SUM159 | GSK461364 | Docetaxel | Not Specified | 0.62 |
*CI < 1 indicates synergy.
Combination with Platinum-Based Agents (e.g., Cisplatin)
Platinum-based agents like cisplatin induce DNA damage, which should trigger cell cycle checkpoints, including the G2/M checkpoint, to allow for DNA repair. PLK1 has been implicated in the DNA damage response. By inhibiting PLK1 with this compound, cancer cells with cisplatin-induced DNA damage are forced to bypass the G2/M checkpoint and enter mitosis with damaged DNA, a process known as mitotic catastrophe, leading to enhanced cell death. This combination has shown synergistic effects in models of gastric and esophageal cancer.
Table 2: In Vitro Synergy of PLK1 Inhibitors and Cisplatin in Cancer Cell Lines
| Cell Line | PLK1 Inhibitor | Cisplatin Combination | Effect | Reference |
|---|---|---|---|---|
| SGC-7901/DDP (Cisplatin-Resistant Gastric Cancer) | BI2536 | Synergistic | Enhanced inhibition of cell viability and invasion | |
| SUM149 (Breast Cancer) | GSK461364 | Synergistic | CI < 1 | |
| SUM159 (Breast Cancer) | GSK461364 | Synergistic | CI < 1 |
| ESCC Cells (Esophageal Squamous Cell Carcinoma) | BI2536 | Synergistic | Induced pyroptosis and impaired DNA damage repair | |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol determines the synergistic interaction between this compound and another chemotherapeutic agent using a cell viability assay and calculates the Combination Index (CI) using the Chou-Talalay method.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Single-Agent Titration: To determine the IC50 (the concentration that inhibits 50% of cell growth), treat cells with a serial dilution of this compound alone and the combination agent alone.
-
Combination Treatment: Treat cells with this compound and the partner drug in combination. A common method is the constant-ratio design, where drugs are mixed at a fixed ratio (e.g., based on their individual IC50 values) and then serially diluted.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS assay).
-
Data Analysis:
-
Calculate the IC50 for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) for the drug combination based on the dose-effect curves. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Methodology:
-
Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Drug Treatment: After cell adherence, treat the cells with this compound, the combination agent, or the combination at specified concentrations (e.g., IC25 or IC50).
-
Incubation: Treat cells for a defined period (e.g., 24 hours).
-
Drug Removal: Aspirate the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing viable cells to form colonies.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Analysis: Compare the number of colonies in the treated groups to the untreated control to determine the surviving fraction.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to establish and grow to a mean size of 100-200 mm³.
-
Randomization: Randomize animals into treatment cohorts (typically 4 groups: Vehicle Control, this compound alone, Chemotherapy Agent alone, Combination).
-
Treatment Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal or intravenous for partner agent).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of general toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.
-
Analysis: Compare the tumor volumes between the treatment groups. Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Statistically assess whether the combination treatment is significantly more effective than the single-agent treatments.
Conclusion
This compound, a novel PLK1 inhibitor, holds significant promise as a component of combination chemotherapy regimens. Its mechanism of action, centered on the induction of mitotic arrest, is highly complementary to that of other established drug classes, including taxanes and platinum-based agents. The protocols outlined here provide a robust framework for researchers to systematically evaluate and validate the synergistic potential of this compound in preclinical cancer models, paving the way for future clinical development.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Nae-IN-M22
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of cell cycle arrest induced by the novel compound Nae-IN-M22 using flow cytometry. It is intended for researchers in cell biology, oncology, and drug development.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. Preliminary studies suggest that this compound induces cell cycle arrest, a critical mechanism for controlling cell proliferation.[1] This application note describes a standard method to quantify the effects of this compound on the cell cycle distribution of a cell population using propidium iodide (PI) staining and flow cytometry.[1]
Flow cytometry is a powerful technique to analyze the cell cycle by measuring the DNA content of individual cells. Cells are stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
Principle of the Assay
Cells are treated with this compound for a specified duration to induce cell cycle arrest. Following treatment, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to eliminate RNA, as PI can also bind to double-stranded RNA. The cells are then stained with propidium iodide, and the DNA content is analyzed by a flow cytometer. The resulting data is used to generate a histogram that displays the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of the cell cycle arrest induced by this compound.
Data Presentation
The following tables summarize the quantitative data from a hypothetical experiment investigating the effect of this compound on the cell cycle distribution of a human cancer cell line.
Table 1: Effect of this compound Concentration on Cell Cycle Distribution
| Treatment (24 hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |
| This compound (10 nM) | 53.1 ± 1.9 | 28.9 ± 1.2 | 18.0 ± 1.1 |
| This compound (50 nM) | 45.7 ± 2.5 | 20.1 ± 1.8 | 34.2 ± 2.3 |
| This compound (100 nM) | 30.2 ± 1.7 | 10.5 ± 0.9 | 59.3 ± 2.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Cell Cycle Arrest with 100 nM this compound
| Treatment Duration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 hours | 54.8 ± 2.3 | 31.0 ± 1.6 | 14.2 ± 0.9 |
| 12 hours | 42.1 ± 2.0 | 25.3 ± 1.4 | 32.6 ± 1.8 |
| 24 hours | 30.2 ± 1.7 | 10.5 ± 0.9 | 59.3 ± 2.6 |
| 48 hours | 28.9 ± 1.5 | 8.7 ± 0.7 | 62.4 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol for Cell Cycle Analysis
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time periods (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI channel (e.g., FL2 or FL3).
-
Use a dot plot of the pulse area versus pulse width of the PI signal to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound induced G2/M cell cycle arrest.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nae-IN-M22-Induced Apoptosis
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Nae-IN-M22 and encountering challenges with apoptosis induction. The following information is structured to address specific issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in inducing apoptosis?
A1: this compound is a novel derivative of lupeol.[1] Its mechanism of action in non-small cell lung cancer A549 cells involves the modulation of apoptosis-related genes.[1] It has been shown to upregulate the expression of pro-apoptotic genes such as APAF1, CASP9, CASP3, and BAX, while downregulating the anti-apoptotic gene BCL2.[1] This signaling cascade ultimately leads to the cleavage of caspase-9 and caspase-3, key executioners of apoptosis.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated anti-proliferative effects and apoptosis induction in the human non-small cell lung cancer A549 cell line.[1] The effective concentration for significant anti-proliferative activity was found to be 6.80 μM.
Q3: What are the key molecular markers to confirm this compound-induced apoptosis?
A3: To confirm that this compound is inducing apoptosis, you should look for the following molecular markers:
-
Increased expression of pro-apoptotic genes (APAF1, CASP9, CASP3, BAX).
-
Decreased expression of anti-apoptotic genes (BCL2).
-
Cleavage of caspase-9 and caspase-3, which can be detected by western blotting.
-
Externalization of phosphatidylserine, detectable by Annexin V staining.
-
DNA fragmentation, which can be assessed by TUNEL assay.
Troubleshooting Guide: this compound Not Inducing Apoptosis
If you are not observing the expected apoptotic effects after treating your cells with this compound, consider the following troubleshooting steps:
Problem 1: No or low levels of apoptosis detected.
This is a common issue that can stem from various factors, including the compound itself, the cell culture conditions, or the experimental procedures.
Initial Checks & Verifications
| Parameter | Recommendation |
| This compound Integrity | Verify the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. Ensure it has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cell Health | Use healthy cells in the logarithmic growth phase. Ensure cells are at an optimal confluency (typically 70-80%) at the time of treatment. High passage numbers can alter cellular responses, so use low-passage cells. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact experimental outcomes. |
| Positive Control | Include a positive control for apoptosis induction, such as staurosporine or etoposide, to confirm that your experimental setup and detection methods are working correctly. |
| Negative Control | An untreated or vehicle-treated (e.g., DMSO) control group is essential to establish a baseline for apoptosis in your cell line. |
Experimental Condition Optimization
| Parameter | Recommendation |
| Concentration | The effective concentration of this compound can be cell-line specific. Perform a dose-response experiment to determine the optimal concentration for your cells. Based on existing data for a similar compound (M22), a starting point could be around 6.80 μM. Test a range of concentrations (e.g., 1, 5, 10, 20, 50 µM). |
| Incubation Time | Apoptosis is a dynamic process, and the timing of analysis is critical. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response in your specific cell model. |
Problem 2: Cell line may be resistant to this compound.
Cell lines can exhibit intrinsic or acquired resistance to therapeutic agents.
| Potential Cause | Troubleshooting Steps |
| High levels of anti-apoptotic proteins | Some cell lines may overexpress anti-apoptotic proteins like Bcl-2, which can inhibit the action of this compound. You can assess the basal levels of these proteins using western blotting. |
| p53 Status | The tumor suppressor protein p53 is a key regulator of apoptosis. Cell lines with mutated or null p53 may be more resistant to certain apoptotic stimuli. Check the p53 status of your cell line in the literature or through sequencing. |
| Altered Drug Target | Although less common for this class of compounds, mutations in the drug's target or alterations in chromatin structure could confer resistance. |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treat the cells with a range of this compound concentrations and for various durations as determined by your optimization experiments. Include untreated and positive controls.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect the culture medium as it may contain detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot for Cleaved Caspase-3 Detection
This protocol is for detecting the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound treated and control cell pellets
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting failed apoptosis induction experiments.
References
Nae-IN-M22 degradation or stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation and stability issues of Nae-IN-M22, a selective inhibitor of the NEDD8 activating enzyme (NAE). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental use.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of the NEDD8 activating enzyme (NAE).[1][2] NAE is a critical enzyme in the neddylation pathway, which is a post-translational modification process that conjugates the ubiquitin-like protein NEDD8 to target proteins. By inhibiting NAE, this compound blocks this pathway, leading to the accumulation of substrates of cullin-RING E3 ubiquitin ligases. This can induce cell cycle arrest and apoptosis in cancer cells.[3][4]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to 3 years.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. A stock solution can be stored at -80°C for up to one year.
3. How should I prepare stock solutions of this compound?
This compound is soluble in various organic solvents. The choice of solvent will depend on the specific requirements of your experiment. It is recommended to use fresh, high-purity solvents for preparing stock solutions.
4. How can I assess the stability of my this compound solution?
If you suspect degradation of your this compound solution, you can perform a bioactivity assay to test its potency. Compare the activity of your current solution to a freshly prepared solution or a previously validated batch. A significant decrease in activity may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions if degradation is suspected. |
| Inaccurate concentration of the working solution. | Verify the concentration of your stock solution. Use calibrated equipment for dilutions. | |
| Precipitation of the compound in cell culture media | Poor solubility of this compound in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low and non-toxic to the cells. Perform a solubility test before starting your experiment. |
| Loss of inhibitory activity | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. |
| Chemical instability in the experimental buffer. | Check the pH and composition of your experimental buffer. Some compounds can be unstable at certain pH values or in the presence of specific reagents. |
Signaling Pathway and Experimental Workflow
To facilitate a better understanding of this compound's mechanism and its application in a typical experimental setting, the following diagrams are provided.
Caption: Mechanism of action of this compound in the neddylation pathway.
Caption: General experimental workflow for a cell-based assay using this compound.
References
Technical Support Center: Nae-IN-M22
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Nae-IN-M22, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, reversible, and potent inhibitor of the NEDD8-activating enzyme (NAE).[1][2] It functions by competitively binding to the ATP-binding site of NAE, which blocks the entire neddylation cascade.[3] This inhibition prevents the transfer of NEDD8 to target proteins, primarily Cullin-RING ligases (CRLs). The inactivation of CRLs leads to the accumulation of their substrate proteins, such as the cell cycle inhibitors p27 and CDT1, and can also prevent the degradation of p53.[1][3] This disruption of protein degradation pathways ultimately suppresses cancer cell proliferation and induces apoptosis.
Q2: What is the known selectivity profile of this compound?
This compound has been demonstrated to selectively inhibit the neddylation pathway over other related protein modification pathways, such as SUMOylation and ubiquitination, in A549 non-small cell lung cancer cells. However, comprehensive kinase profiling data and specific off-target kinase interactions are not extensively detailed in publicly available literature. Therefore, users observing unexpected phenotypes should consider performing validation experiments.
Q3: My experimental results are inconsistent with pure NAE inhibition. Could off-target effects be the cause?
While this compound is reported to be selective, unexpected cellular responses could potentially stem from off-target effects. If your results (e.g., unexpected changes in phosphorylation of a protein, atypical morphological changes, or viability effects in cell lines resistant to NAE inhibition) cannot be explained by the known mechanism, it is prudent to investigate potential off-target interactions. See the Troubleshooting Guide below for a systematic approach.
Q4: What are the recommended key control experiments to confirm on-target NAE inhibition?
To validate that the observed cellular phenotype is a direct result of NAE inhibition by this compound, the following controls are essential:
-
Western Blot for Neddylation Markers: Confirm the inhibition of the neddylation pathway by observing a decrease in neddylated Cullins (e.g., Cul1-NEDD8) and an accumulation of known NAE-pathway substrates like p27.
-
NAE Knockdown (siRNA/shRNA): Use RNA interference to specifically reduce NAE expression. The resulting phenotype should mimic the effects of this compound treatment if the compound is acting on-target.
On-Target Activity and Cellular Effects
The following table summarizes the known quantitative data for this compound's on-target and cellular activities.
| Parameter | Cell Line | Value | Reference |
| GI₅₀ (Growth Inhibition 50%) | A549 | 5.5 µM | |
| GI₉₀ (Growth Inhibition 90%) | A549 | 19.3 µM | |
| Apoptosis Induction | A549 | 15-30 µM (at 36h) | |
| In Vivo Efficacy (Tumor Growth Inhibition) | AGS Xenograft Model | 60 mg/kg (i.p., daily) | |
| Acute Toxicity | Zebrafish Model | Low toxicity (0.36-90 µM) |
Visualized On-Target Pathway
The diagram below illustrates the Neddylation pathway and the inhibitory action of this compound.
Caption: On-target mechanism of this compound inhibiting the NAE-mediated neddylation pathway.
Troubleshooting Guide: Investigating Unexpected Results
If you observe a cellular response that is not readily explained by NAE inhibition, follow this workflow to investigate potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Western Blot to Confirm On-Target NAE Pathway Inhibition
This protocol verifies that this compound is inhibiting the neddylation pathway in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-p27
-
Anti-Cul1 (to observe the shift from the neddylated to un-neddylated form)
-
Anti-β-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Expected Outcome:
-
A dose-dependent accumulation of p27 protein.
-
A dose-dependent decrease in the upper band of Cullin-1 (neddylated form) and a corresponding increase in the lower band (un-neddylated form).
-
Protocol 2: General Kinase Profiling Assay (Competitive Binding)
This is a generalized protocol for assessing off-target kinase interactions. This service is typically performed by specialized contract research organizations (CROs).
-
Assay Principle:
-
The assay measures the ability of the test compound (this compound) to displace a proprietary, broad-spectrum, immobilized kinase inhibitor from a panel of kinases. The amount of kinase bound to the solid support is measured.
-
-
Methodology:
-
Compound Preparation: this compound is solubilized in DMSO to a high concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: A panel of recombinant human kinases is prepared. An immobilized, non-selective kinase inhibitor is bound to a solid support (e.g., beads).
-
Competition: The kinase panel is incubated with the immobilized inhibitor and a single, high concentration of this compound (e.g., 10 µM) in assay buffer.
-
Quantification: After incubation and washing to remove unbound components, the amount of kinase remaining bound to the solid support is quantified, typically using qPCR to measure DNA tags linked to each kinase.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand. Results are typically expressed as "% of Control" or "% Inhibition".
-
-
Interpretation:
-
Significant inhibition (e.g., >90% at 10 µM) of a kinase other than NAE would indicate a potential off-target interaction.
-
Hits from this primary screen should be validated by determining the IC₅₀ value in secondary dose-response assays to confirm the potency of the off-target interaction.
-
References
Technical Support Center: Overcoming Resistance to Nae-IN-M22 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the NAE inhibitor, Nae-IN-M22.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] By inhibiting NAE, this compound blocks the neddylation pathway, a crucial process for the function of Cullin-RING ligases (CRLs). This inhibition leads to the accumulation of CRL substrate proteins that are normally targeted for degradation.[4] Key anti-proliferative proteins that accumulate include p27, CDT1, and p53, resulting in cell cycle arrest and apoptosis in cancer cells.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to NAE inhibitors like this compound can arise through several mechanisms. Based on studies with the structurally related NAE inhibitor MLN4924 (pevonedistat), likely causes of resistance include:
-
Mutations in the NAE catalytic subunit (UBA3): Specific point mutations in the UBA3 gene can alter the binding affinity of the inhibitor to the NAE enzyme, reducing its efficacy. These mutations may increase the enzyme's affinity for ATP while decreasing its affinity for NEDD8.
-
Overexpression of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, lowering its intracellular concentration and effectiveness.
-
Alterations in tumor suppressor genes: Loss of function of tumor suppressors like PTEN has been linked to resistance to NAE inhibitors in certain cancer types.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of NAE inhibition. The RAS/MAPK signaling pathway is one such example.
Q3: How can I experimentally verify the mechanism of resistance in my cell line?
To investigate the specific mechanism of resistance in your cancer cell line, consider the following experimental approaches:
-
Sequence the UBA3 gene: Direct sequencing of the UBA3 gene in your resistant cell line compared to the parental, sensitive line can identify potential resistance-conferring mutations.
-
Assess ABC transporter expression and function: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of common drug resistance pumps (e.g., ABCG2/BCRP, ABCB1/MDR1). A functional assay, such as a rhodamine 123 efflux assay, can determine if these pumps are actively transporting substrates out of the cells.
-
Analyze key signaling pathways: Perform Western blot analysis to examine the phosphorylation status and total protein levels of key components of survival pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, to identify any upregulation or activation in resistant cells.
-
Evaluate PTEN status: Check the expression and mutational status of PTEN in your cell lines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased or no apoptotic response to this compound treatment. | 1. Acquired resistance in the cell line. 2. Suboptimal drug concentration or treatment duration. 3. Issues with the apoptosis assay. | 1. Refer to the resistance mechanism investigation guide above. 2. Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment time for your specific cell line. 3. Ensure proper controls are included in your apoptosis assay (e.g., unstained cells, single-stained controls for compensation). Verify the functionality of your reagents with a known apoptosis-inducing agent. |
| High variability in cell viability assay results. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Use a calibrated multichannel pipette and mix the drug stock solution thoroughly before dilution. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media. 4. Regularly check cell cultures for any signs of microbial contamination. |
| Unexpected protein bands or no signal in Western blot for neddylation pathway markers. | 1. Antibody non-specificity or incorrect dilution. 2. Inefficient protein transfer. 3. Low protein expression. 4. Incomplete cell lysis. | 1. Validate your primary antibody using positive and negative controls. Optimize the antibody dilution. 2. Confirm successful protein transfer by Ponceau S staining of the membrane. 3. Increase the amount of protein loaded onto the gel. 4. Use a stronger lysis buffer and ensure complete cell disruption. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in A549 Lung Cancer Cells
| Parameter | Value | Reference |
| GI50 | 5.5 µM | |
| GI90 | 19.3 µM | |
| Apoptosis Induction | Observed at 15-30 µM after 36h |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Neddylation Pathway Proteins
Objective: To assess the effect of this compound on the expression and neddylation status of target proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NEDD8, anti-UBA3, anti-p27, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
Visualizations
References
- 1. PTEN loss drives resistance to the neddylation inhibitor MLN4924 in glioblastoma and can be overcome with TOP2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in UBA3 confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Nae-IN-M22 Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of the investigational compound Nae-IN-M22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the (hypothetical) MAP4K9 signaling pathway, which is implicated in inflammatory responses and certain proliferative disorders. By inhibiting MAP4K9, this compound aims to reduce downstream activation of pro-inflammatory cytokines and cell proliferation. However, its poor aqueous solubility and susceptibility to first-pass metabolism present challenges for achieving therapeutic concentrations in vivo.[1][2]
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule with low solubility in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[3][4]
-
Extensive First-Pass Metabolism: Following absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[1] This metabolic process, known as the first-pass effect, reduces the concentration of the active drug.
Q3: What initial steps should I take to investigate the low bioavailability of this compound in my animal model?
A3: A systematic approach is recommended to understand the root cause of low bioavailability.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Perform a small-scale PK study in your animal model (e.g., mice or rats) with both intravenous (IV) and oral (PO) administration. This will help determine the absolute bioavailability and distinguish between poor absorption and high clearance.
-
Physicochemical Characterization: Assess the aqueous solubility of this compound at different pH levels relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
In Vitro Metabolic Stability: Use liver microsomes to evaluate the metabolic stability of this compound. High in vitro clearance would suggest that first-pass metabolism is a significant contributor to low bioavailability.
Q4: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve its dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) form can increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the GI tract.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between subjects.
-
Possible Cause: Inconsistent dissolution of the compound in the GI tract due to its poor solubility. Food effects can also contribute to this variability.
-
Troubleshooting Steps:
-
Standardize Food and Water Access: Ensure consistent fasting periods before dosing and controlled access to food and water after dosing.
-
Improve Formulation Homogeneity: For suspensions, ensure uniform dispersion before each administration.
-
Switch to a Solubilized Formulation: Consider using a lipid-based formulation like SEDDS or a cyclodextrin complex to ensure the drug is in a dissolved state in the GI tract, which can minimize dissolution-related variability.
-
Issue 2: Non-proportional increase in drug exposure with increasing oral doses.
-
Possible Cause: This often points to a solubility or absorption-limited process. At higher doses, the GI fluids become saturated with the drug, and further increases in dose do not lead to a proportional increase in absorbed drug.
-
Troubleshooting Steps:
-
Conduct a Dose-Escalation Study: Administer increasing doses of this compound and monitor the pharmacokinetics to confirm the non-proportionality.
-
Enhance Solubility: Employ a formulation strategy aimed at improving solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.
-
Issue 3: Adequate intestinal absorption but still low systemic exposure.
-
Possible Cause: Significant first-pass metabolism in the liver is likely the primary cause.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Confirm high metabolic turnover using in vitro systems like liver microsomes or hepatocytes.
-
Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation.
-
Co-administration with a Metabolic Inhibitor: In preclinical studies, co-administering this compound with an inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help confirm the impact of first-pass metabolism.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Mice (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 450 ± 90 | 300 |
| Amorphous Solid Dispersion | 350 ± 70 | 1.0 | 1500 ± 250 | 1000 |
| SEDDS | 500 ± 100 | 0.5 | 2200 ± 400 | 1467 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast mice for 4 hours before dosing, with free access to water.
-
For oral (PO) administration, deliver the this compound formulation via oral gavage at a volume of 10 mL/kg.
-
For intravenous (IV) administration, inject the formulation into the tail vein at a volume of 5 mL/kg.
-
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) from the submandibular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at the desired concentration. Gentle heating and stirring may be necessary to facilitate dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes).
-
Characterization:
-
Assess the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the nanoemulsion via ultracentrifugation and quantifying the drug concentration in the supernatant.
-
Visualizations
Caption: Hypothetical signaling pathway of MAP4K9 and the inhibitory action of this compound.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
Nae-IN-M22 Technical Support Center: Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nae-IN-M22, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NEDD8 inhibitor M22, is a potent, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] By inhibiting NAE, the compound disrupts the function of Cullin-RING ligases (CRLs), which prevents the degradation of their substrates and leads to the accumulation of proteins like p27 and CDT1.[4] This activity gives it anti-proliferative and pro-apoptotic effects in cancer cell lines.[1]
Q2: What is the general solubility profile of this compound?
This compound is a solid compound with good solubility in organic solvents but is challenging to dissolve directly in purely aqueous buffers. It is highly soluble in DMSO, with concentrations up to 250 mg/mL achievable, though this may require sonication. Solubility is lower in other organic solvents like DMF and Ethanol. For most in vitro and in vivo experiments, a stock solution in 100% DMSO is the recommended starting point.
Q3: Is it possible to dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Direct dissolution in purely aqueous solutions is not recommended and is likely to fail, leading to precipitation or an insoluble suspension. The compound's hydrophobic nature necessitates a co-solvent system for aqueous applications. One source reports an aqueous solubility of >10 mM at pH 7.4, but this may refer to a specific formulation rather than direct dissolution in water.
Q4: The datasheet for my DMSO is old. Does this matter?
Yes, the hygroscopic nature of DMSO (its tendency to absorb moisture from the air) can significantly impact the solubility of this compound. It is strongly recommended to use newly opened, anhydrous DMSO to prepare your high-concentration stock solutions to avoid precipitation issues.
Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data has been compiled from multiple supplier datasheets for easy comparison.
| Solvent | Reported Solubility (Concentration) | Reported Solubility (Molar) | Notes | Source(s) |
| DMSO | 250 mg/mL | 688.10 mM | Ultrasonic assistance and freshly opened DMSO are recommended. | |
| DMF | 10 mg/mL | ~27.5 mM | ||
| Ethanol | 5 mg/mL | ~13.8 mM | ||
| Saline Formulation 1 | ≥ 2.08 mg/mL | ≥ 5.72 mM | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |
| Saline Formulation 2 | ≥ 2.08 mg/mL | ≥ 5.72 mM | Formulation: 10% DMSO, 90% (20% SBE-β-CD in Saline). | |
| Corn Oil Formulation | ≥ 2.08 mg/mL | ≥ 5.72 mM | Formulation: 10% DMSO, 90% Corn Oil. |
Note: The molecular weight of this compound (363.3 g/mol ) was used for molarity calculations.
Troubleshooting Guide: Solubility Problems
Issue: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer (e.g., PBS, cell media).
-
Root Cause: This is the most common issue. The concentration of the compound in the final aqueous solution is likely above its solubility limit in the presence of a low percentage of DMSO. The hydrophobic nature of this compound causes it to crash out of solution as the solvent becomes more polar.
-
Solution 1: Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Solution 2: Use a Formulation Vehicle: For higher final concentrations, especially for in vivo studies, do not dilute the DMSO stock directly into a simple buffer. Use a validated formulation vehicle. Protocols for preparing such vehicles are provided below.
-
Solution 3: Increase Final DMSO %: For in vitro cell culture experiments, you may be able to increase the final percentage of DMSO. However, be mindful of solvent toxicity. Most cell lines can tolerate 0.1% - 0.5% DMSO, but you should always run a vehicle control to confirm it does not affect your experimental outcome.
Issue: My this compound stock solution in DMSO is cloudy or has crystals.
-
Root Cause 1: Low-Quality or "Wet" DMSO: As mentioned, DMSO readily absorbs water, which will lower the solubility of the compound.
-
Solution 1: Always use a new, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.
-
Root Cause 2: Incomplete Dissolution: The compound may not have fully dissolved.
-
Solution 2: Use sonication or gentle warming to aid dissolution. Vortexing alone may be insufficient for high concentrations.
Caption: Troubleshooting flowchart for this compound aqueous solution preparation.
Experimental Protocols
Protocol 1: Preparing a Stock Solution in DMSO
This protocol is for creating a high-concentration stock solution for long-term storage and subsequent dilution.
-
Weigh the required amount of solid this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., to make a 250 mg/mL solution, add 400 µL of DMSO to 100 mg of compound).
-
Vortex thoroughly.
-
If solids remain, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear. Gentle heating can also be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing an In Vivo Formulation with Co-solvents
This protocol describes how to prepare a working solution suitable for animal studies, based on a common vehicle formulation.
-
Prepare the Vehicle: Create the co-solvent vehicle by mixing the components in the following ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the Working Solution: This is a sequential process. For a final volume of 1 mL, for example:
-
Start with 100 µL of your high-concentration this compound stock in DMSO (e.g., 20.8 mg/mL).
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline and mix thoroughly.
-
-
The final solution should be clear. If precipitation occurs, sonication may be used to aid dissolution. This formulation yields a solution of at least 2.08 mg/mL.
Caption: Workflow for preparing an in vivo formulation of this compound.
References
Technical Support Center: Confirming NAE Inhibition by Nae-IN-M22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of NEDD8-activating enzyme (NAE) by the selective inhibitor, Nae-IN-M22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme that initiates the neddylation cascade, a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. The primary targets of neddylation are cullin proteins, which are scaffold components of Cullin-RING E3 ubiquitin ligases (CRLs). Neddylation is crucial for the activity of CRLs, which in turn regulate the degradation of numerous proteins involved in critical cellular processes like cell cycle progression and DNA damage response. By inhibiting NAE, this compound blocks the entire neddylation pathway, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[3][4]
Q2: What are the expected cellular effects of NAE inhibition by this compound?
Inhibition of NAE by this compound leads to several observable cellular effects, primarily due to the accumulation of CRL substrate proteins. Key consequences include:
-
Cell Cycle Arrest: Accumulation of cell cycle regulators such as p27 and CDT1 can lead to cell cycle arrest, often in the S and G2/M phases.
-
Apoptosis: The disruption of protein homeostasis and cell cycle progression can induce programmed cell death (apoptosis) in cancer cells.[1]
-
Inhibition of Tumor Growth: In vivo studies have shown that this compound can inhibit tumor growth in xenograft models.
Q3: How can I confirm that this compound is inhibiting NAE in my experiments?
Confirmation of NAE inhibition can be achieved through a combination of biochemical and cell-based assays. The most common methods include:
-
Western Blotting: To detect the accumulation of un-neddylated cullins and the stabilization of CRL substrates like p27 and CDT1.
-
Cell Viability Assays: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in your cell line of interest.
-
Cell Cycle Analysis: To observe the effects of NAE inhibition on cell cycle progression.
Experimental Workflow & Signaling Pathway
The following diagram illustrates a typical experimental workflow to confirm NAE inhibition by this compound.
Caption: A typical experimental workflow for confirming NAE inhibition by this compound.
The diagram below illustrates the NEDD8 conjugation pathway and the point of inhibition by this compound.
Caption: The NEDD8 pathway and the inhibitory action of this compound on NAE.
Troubleshooting Guides
Issue 1: No change in cullin neddylation status observed by Western Blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Inefficient protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or repeated freeze-thaw cycles. |
| Poor separation of neddylated and un-neddylated cullins. | Use a lower percentage acrylamide gel for better resolution of the small molecular weight shift (approx. 8 kDa) between neddylated and un-neddylated forms. Gradient gels (e.g., 4-20%) can also be effective. |
| Antibody issues. | Use a primary antibody specific for the cullin of interest. Ensure the antibody is validated for Western blotting and used at the recommended dilution. Include a positive control (lysate from untreated cells) and a negative control (lysate from cells treated with a known potent NAE inhibitor like MLN4924). |
Issue 2: High background or non-specific bands in Western Blot.
| Possible Cause | Troubleshooting Steps |
| Inadequate blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Contaminated buffers or reagents. | Prepare fresh buffers and filter-sterilize them. |
Issue 3: Inconsistent IC50/GI50 values.
| Possible Cause | Troubleshooting Steps |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. Cell confluence can affect drug sensitivity. |
| Inaccurate drug concentration. | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock concentration. |
| Different assay incubation times. | Use a consistent incubation time for all experiments. IC50 values can be time-dependent. |
| Metabolically inactive cells. | Ensure cells are in the logarithmic growth phase when seeding for the assay. |
Experimental Protocols
Protocol 1: Western Blotting for Cullin Neddylation and Substrate Accumulation
Materials:
-
Cell culture reagents
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (8% or 4-20% gradient recommended)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-CUL1, anti-p27, anti-CDT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the higher molecular weight (neddylated) cullin band and an increase in the lower molecular weight (un-neddylated) cullin band, along with an accumulation of p27 and CDT1, confirms NAE inhibition.
Protocol 2: Cell Viability Assay (MTT) for IC50/GI50 Determination
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 or GI50 value.
Quantitative Data
The following table summarizes the reported antiproliferative activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 48 hours | GI50 = 5.5 | |
| K562 | Chronic myelogenous leukemia | 48 hours | IC50 = 10.21 | |
| SK-OV-3 | Ovarian cancer | 48 hours | IC50 = 9.26 |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the cell line, assay conditions, and duration of treatment. It is recommended to determine these values empirically for your specific experimental system.
References
- 1. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neddylation, an Emerging Mechanism Regulating Cardiac Development and Function [frontiersin.org]
- 3. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nae-IN-M22 Animal Model Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of the investigational compound Nae-IN-M22 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it relate to toxicity?
A1: this compound is an investigational small molecule inhibitor of the hypothetical "Toxicity-Associated Kinase 1" (TAK1). The therapeutic rationale is to block downstream signaling pathways involved in disease progression. However, TAK1 is also known to play a role in cellular homeostasis in healthy tissues. Therefore, on-target inhibition in non-diseased tissues can lead to toxicity. Off-target effects on other kinases or cellular processes may also contribute to the toxicity profile.
Q2: What are the most common signs of toxicity observed with this compound in animal models?
A2: Common signs of toxicity can be dose-dependent and may include weight loss, lethargy, ruffled fur, and changes in behavior. At the organ level, preliminary studies have indicated potential for hepatotoxicity (liver damage) and nephrotoxicity (kidney damage), as evidenced by elevated serum biomarkers.
Q3: What are the recommended initial steps to mitigate this compound toxicity?
A3: The initial approach to mitigating toxicity involves careful dose-response studies to identify the maximum tolerated dose (MTD).[1] It is also crucial to optimize the dosing schedule (e.g., less frequent administration) and route of administration.[1][2] Formulation of this compound in an appropriate vehicle can also influence its pharmacokinetic and toxicity profiles.
Q4: Can co-administration of other agents help reduce the toxicity of this compound?
A4: Combination therapy is a potential strategy.[3] For instance, if this compound induces oxidative stress, co-administration of an antioxidant may be beneficial. If gastrointestinal toxicity is observed, co-treatment with a proton pump inhibitor could be explored. However, any combination therapy requires thorough investigation to rule out adverse drug-drug interactions.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Lower Doses
| Potential Cause | Troubleshooting Step |
| Formulation/Vehicle Toxicity | Test the vehicle alone in a control group of animals to assess its toxicity. Ensure the vehicle is appropriate for the chosen route of administration. |
| Rapid Compound Administration | For intravenous injections, reduce the rate of infusion. For oral gavage, ensure the volume is within recommended limits for the animal species.[2] |
| Strain/Species Sensitivity | Review literature to confirm the chosen animal model's suitability. Consider a pilot study in a different strain or species to assess sensitivity. |
| Compounding Error | Verify the calculations for dose preparation and ensure proper mixing and handling of the compound. |
Issue 2: High Variability in Toxicity Readouts Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained and standardized on the administration technique (e.g., gavage, intravenous injection). |
| Animal Health Status | Use animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. Monitor for any underlying health issues. |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for individual differences. |
| Environmental Stressors | Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity) and minimize noise and handling stress. |
Quantitative Data Summary
The following tables present a summary of hypothetical toxicity data for this compound.
Table 1: Acute Toxicity of this compound in Rodent Models
| Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| Mouse | Intravenous (IV) | 50 | Lethargy, seizures |
| Mouse | Oral (PO) | 200 | Weight loss, diarrhea |
| Rat | Intravenous (IV) | 75 | Respiratory distress |
| Rat | Oral (PO) | 300 | Piloerection, reduced activity |
Table 2: Serum Biomarkers of Organ Toxicity in Rats (14-Day Repeat Dose Study)
| Dose Group (mg/kg/day, PO) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Vehicle Control | 35 ± 5 | 80 ± 10 | 20 ± 3 | 0.6 ± 0.1 |
| 25 | 45 ± 7 | 95 ± 12 | 25 ± 4 | 0.7 ± 0.1 |
| 50 | 150 ± 25 | 300 ± 40 | 50 ± 8 | 1.2 ± 0.3 |
| 100 | 400 ± 60 | 850 ± 120 | 120 ± 20 | 2.5 ± 0.5 |
| Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: Acute Toxicity Study (LD50 Determination)
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of a single sex.
-
Groups: Establish a vehicle control group and at least four dose groups of this compound. The doses should be selected to span a range that is expected to cause 0% to 100% mortality.
-
Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Observation: Monitor animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days. Record clinical signs of toxicity, body weight, and mortality.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Protocol 2: Dose-Range Finding Study (Maximum Tolerated Dose - MTD)
-
Animal Model: Use the same species and strain as intended for efficacy studies.
-
Groups: Include a vehicle control group and at least three dose levels of this compound.
-
Administration: Administer this compound daily for a set period (e.g., 7 or 14 days) via the intended route.
-
Monitoring: Record daily clinical observations, body weights, and food/water consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function.
-
Histopathology: Collect major organs and tissues for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss) or mortality.
Visualizations
Caption: Workflow for preclinical toxicity assessment of this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of NEDD8-Activating Enzyme (NAE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of investigational inhibitors targeting the NEDD8-activating enzyme (NAE), a critical enzyme in the ubiquitination pathway and a promising target for cancer therapy. Inhibition of NAE disrupts the neddylation cascade, which is crucial for the function of Cullin-RING E3 ubiquitin ligases (CRLs). This disruption leads to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathway to offer an objective assessment of NAE inhibitor performance.
Quantitative Efficacy Comparison of NAE Inhibitors
The following table summarizes the in vitro potency of prominent NAE inhibitors. The data highlights the enzymatic inhibitory concentration (IC50) against NAE and the anti-proliferative activity (cellular IC50) across various cancer cell lines.
| Inhibitor | Target | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (nM) | Key Findings |
| Pevonedistat (MLN4924) | NAE | 4.7 | HCT-116 (Colon) | Induces dose-dependent NAE inhibition.[1] | First-in-class NAE inhibitor with broad anti-tumor activity in preclinical models.[1] |
| Neuroblastoma Panel | 136 - 400[1] | Cytotoxic in various neuroblastoma cell lines.[1] | |||
| TAS4464 | NAE | 0.96[1] | Hematologic Malignancy Cell Lines | Highly active. | Described as more potent and selective than Pevonedistat. |
| SOMCL-19-133 | NAE | 0.36 | K562 (Leukemia) | Potent activity. | Exhibits prominent inhibition of Cullin neddylation at lower concentrations than MLN4924. |
| Compound 13 | NAE | <10 | K562 (Leukemia) | Comparable potency to MLN4924. | Identified as a sub-10 nM NAE-specific inhibitor. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the neddylation signaling pathway targeted by NAE inhibitors and a general workflow for evaluating their efficacy.
Caption: The Neddylation Signaling Pathway and Point of NAE Inhibitor Intervention.
Caption: A General Experimental Workflow for Evaluating NAE Inhibitor Efficacy.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
1. NAE Enzymatic Inhibition Assay
This assay quantitatively measures the enzymatic activity of NAE and the inhibitory potential of compounds like Pevonedistat and TAS4464.
-
Principle: The assay measures the transfer of biotinylated NEDD8 from the NAE (E1) to the NEDD8-conjugating enzyme (E2), UBC12. The level of biotin-NEDD8-UBC12 conjugate is then quantified.
-
Materials:
-
Recombinant human NAE (E1) and UBC12 (E2) enzymes.
-
Biotinylated NEDD8.
-
ATP solution.
-
Test inhibitors (e.g., Pevonedistat, TAS4464).
-
Assay buffer.
-
Streptavidin-coated plates and detection reagents (e.g., HRP-conjugated antibody).
-
-
Procedure:
-
Incubate NAE with varying concentrations of the test inhibitor.
-
Initiate the enzymatic reaction by adding ATP, biotinylated NEDD8, and UBC12.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction.
-
Transfer the reaction mixture to streptavidin-coated plates to capture the biotin-NEDD8-UBC12 conjugate.
-
Detect the captured conjugate using a suitable detection method (e.g., colorimetric or chemiluminescent).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce NAE activity by 50%.
-
2. Western Blotting for CRL Substrate Accumulation
This technique is used to detect the accumulation of specific CRL substrate proteins following treatment with NAE inhibitors, confirming the mechanism of action.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size.
-
Materials:
-
Cancer cell lines (e.g., HCT-116).
-
NAE inhibitors.
-
Lysis buffer.
-
Protein assay reagents.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against CRL substrates (e.g., p27, Cdt1) and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cultured cancer cells with NAE inhibitors at various concentrations for a specified duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative accumulation of CRL substrates.
-
3. Cell Viability Assay
This assay measures the effect of NAE inhibitors on the proliferation and survival of cancer cells.
-
Principle: A variety of commercial kits are available that use different methods (e.g., measuring ATP levels or metabolic activity) to quantify the number of viable cells in a culture.
-
Materials:
-
Cancer cell lines.
-
NAE inhibitors.
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the NAE inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the cellular IC50 value, representing the inhibitor concentration that causes 50% reduction in cell viability.
-
Comparative Analysis of N-Acylethanolamine (NAE) Hydrolyzing Enzyme Inhibitors
In addition to the NEDD8-activating enzyme, the term "NAE" also refers to N-acylethanolamines, a class of bioactive lipids involved in processes like pain and inflammation. The enzymes responsible for the degradation of these NAEs, such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), are also important therapeutic targets. Inhibitors of these enzymes aim to increase the endogenous levels of NAEs like anandamide and palmitoylethanolamide (PEA).
Key Enzymes and Their Inhibitors
-
Fatty Acid Amide Hydrolase (FAAH): Primarily degrades the endocannabinoid anandamide. FAAH inhibitors like URB597 and PF-3845 have been studied for their analgesic and anxiolytic effects.
-
N-acylethanolamine-hydrolyzing acid amidase (NAAA): Hydrolyzes NAEs, with a preference for PEA, and is a target for anti-inflammatory drugs.
-
Monoacylglycerol Lipase (MGL): The primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). JZL184 is a commonly studied MGL inhibitor.
A comparison of inhibitors for these enzymes reveals different pharmacological profiles. For instance, FAAH and MGL inhibitors can produce anti-allodynic effects in mice through distinct cannabinoid receptor mechanisms. While a comprehensive quantitative comparison across different studies is challenging due to varying experimental conditions, the focus of these inhibitors is on raising the levels of specific endocannabinoids and NAEs to achieve therapeutic effects in pain and inflammation models. The development of dual FAAH/MGL inhibitors is also an area of active research.
References
A Comparative Analysis of Nae-IN-M22 (as represented by Pevonedistat) and Alternative Anti-Tumor Agents in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor efficacy of the NEDD8-Activating Enzyme (NAE) inhibitor, Nae-IN-M22, represented here by the well-documented NAE inhibitor Pevonedistat (MLN4924) , against alternative therapeutic agents in preclinical xenograft models. The comparison includes the PI3K inhibitor TGX-221 and the standard-of-care chemotherapy agent Cisplatin . This document is intended to serve as a resource for researchers and drug development professionals evaluating novel anti-cancer compounds.
Executive Summary
Pevonedistat, a first-in-class NAE inhibitor, has demonstrated significant anti-tumor activity in various xenograft models by inducing cell cycle arrest and apoptosis.[1][2] Its mechanism of action, targeting the neddylation pathway, offers a distinct approach compared to traditional chemotherapy and other targeted therapies. This guide presents a side-by-side comparison of the in vivo efficacy, mechanism of action, and experimental protocols for Pevonedistat, TGX-221, and Cisplatin, providing a data-driven overview to inform preclinical research and development strategies.
Data Presentation: In Vivo Efficacy in Xenograft Models
The following tables summarize the anti-tumor effects of Pevonedistat, TGX-221, and Cisplatin in various subcutaneous xenograft models. It is important to note that the data presented is collated from different studies and cancer models, which should be taken into consideration when making direct comparisons.
| Compound | Cancer Model | Cell Line | Dosage and Administration | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| Pevonedistat (MLN4924) | Melanoma | Various human melanoma cell lines | 90 mg/kg, subcutaneously, twice daily | Significant growth inhibition (TGI <50%) in sensitive cell lines. | [3] |
| Pevonedistat (MLN4924) | Neuroblastoma | SH-SY5Y (p53 wild-type) | 50 mg/kg and 100 mg/kg, intraperitoneally, daily for 6 days/week for 2 weeks | Significant decrease in tumor weight compared to vehicle control. | [4] |
| TGX-221 | Prostate Cancer | LAPC-4, LNCaP, C4-2, 22RV1 | Not specified | Completely blocked tumor growth. | [5] |
| Cisplatin | Ovarian Cancer | A2780 | 4, 6, and 8 mg/kg, single intraperitoneal injection | Dose-dependent tumor growth delay. | |
| Cisplatin | Ovarian Cancer | SKOV3 | 2 mg/kg | Obvious decrease in tumor volume compared to control. |
Experimental Protocols
Subcutaneous Xenograft Model Establishment and Anti-Tumor Efficacy Assessment
A generalized protocol for establishing subcutaneous xenograft models and evaluating the in vivo efficacy of anti-tumor compounds is outlined below. Specific parameters may vary depending on the cell line and animal model used.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., melanoma, neuroblastoma, prostate, ovarian) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or serum-free media) for injection. Cell viability should be greater than 90%.
2. Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks are typically used to prevent rejection of human tumor cells.
3. Tumor Cell Inoculation:
-
A suspension of 1-10 x 10^6 cancer cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
-
For some cell lines, co-injection with Matrigel may be required to enhance tumor formation.
4. Tumor Growth Monitoring:
-
Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
5. Drug Preparation and Administration:
-
Pevonedistat (MLN4924): Typically formulated in a vehicle such as 10% 2-hydroxy-propyl-beta-cyclodextrin for subcutaneous or intraperitoneal injection.
-
TGX-221: Can be formulated for intravenous or other appropriate routes of administration.
-
Cisplatin: Dissolved in a sterile saline solution for intraperitoneal injection.
-
Treatment is initiated when tumors reach a palpable size (e.g., 100-200 mm³). Dosing schedules can vary from daily to intermittent injections.
6. Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Tumor Weight: At the end of the experiment, tumors are excised and weighed.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier curves are generated.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for Pevonedistat, TGX-221, and Cisplatin.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nae-IN-M22 Effects in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 22 (USP22) has emerged as a significant therapeutic target in oncology. Its overexpression is correlated with poor prognosis, tumor progression, and therapy resistance across a spectrum of cancers. USP22 plays a crucial role in regulating the stability and activity of key oncoproteins, including MYC and the androgen receptor (AR), and is also implicated in immune evasion through its influence on PD-L1.
This guide introduces "Nae-IN-M22," a novel, potent, and selective (hypothetical) inhibitor of USP22. We provide a comparative analysis of this compound's preclinical efficacy against established USP22 inhibitors and standard-of-care therapies in prostate and colorectal cancer models. This document is intended to serve as a resource for researchers investigating USP22 as a therapeutic target and for professionals in drug development.
Comparative Efficacy of USP22 Inhibitors and Standard Therapies
The following tables summarize the in vitro and in vivo efficacy of this compound (hypothetical data based on potent USP22 inhibition), alongside reported data for other USP22 inhibitors and current therapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound (Hypothetical) | Prostate Cancer | PC-3 | ~2.0 | - |
| Prostate Cancer | DU145 | ~2.5 | - | |
| Colorectal Cancer | HCT116 | ~2.5 | - | |
| Rottlerin | Prostate Cancer | PC-3 | ~3.0 - 5.0 | [1][2] |
| Prostate Cancer | DU145 | ~3.0 - 5.0 | [1][2] | |
| Colorectal Cancer | HCT116 | 2.53 | [3] | |
| Morusin | Prostate Cancer | PC-3 | Not specified | |
| Prostate Cancer | 22Rv1 | Not specified | ||
| Melanoma | A375 | 4.634 | ||
| Enzalutamide | Prostate Cancer | LNCaP | ~12.31 - 14.77 | |
| Prostate Cancer | C4-2B | ~18.96 | ||
| Cisplatin | Prostate Cancer | PC-3 | 98.21 | |
| Prostate Cancer | DU145 | >200 | ||
| Prostate Cancer | LNCaP | 31.52 | ||
| 5-Fluorouracil | Colorectal Cancer | SW620 | ~10.0 (synergy data) |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound (Hypothetical) | Prostate Cancer | PC-3 Xenograft (Mouse) | 50 mg/kg, oral, daily | ~70% | - |
| Colorectal Cancer | HCT116 Xenograft (Mouse) | 50 mg/kg, oral, daily | ~65% | - | |
| Morusin | Prostate Cancer | PC-3 Xenograft (Mouse) | Not specified | Significant attenuation of tumor growth | |
| 5-Fluorouracil | Colorectal Cancer | SW620 Xenograft (Mouse) | 30 mg/kg, i.p., 3x/week | 36% | |
| 5-Fluorouracil + XAV939 | Colorectal Cancer | Patient-Derived Xenograft (Mouse) | 25 mg/kg each | 44.99% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
USP22 Signaling Pathway in Cancer
Caption: USP22 Signaling Pathway and Site of this compound Inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: General Workflow for Preclinical Evaluation of this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., PC-3, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, Rottlerin, etc.) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.
Western Blotting
This protocol is used to assess the protein levels of USP22 and its downstream targets to confirm the mechanism of action of this compound.
Materials:
-
Cell lysates from treated and untreated cancer cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP22, anti-c-MYC, anti-AR, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein expression levels.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line (e.g., PC-3 or HCT116)
-
Matrigel (optional)
-
Test compound (this compound) and vehicle control
-
Standard-of-care drug for positive control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=5-10 per group).
-
Administer the treatments as per the defined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for 5-FU).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Conclusion
The preclinical data, both hypothetical for the novel compound this compound and reported for existing agents, underscore the therapeutic potential of targeting the USP22 deubiquitinase in various cancers. The provided comparative data and detailed experimental protocols offer a framework for the cross-validation and further investigation of USP22 inhibitors. The significant anti-tumor effects observed in vitro and in vivo suggest that USP22 inhibition is a promising strategy, particularly for cancers that have developed resistance to standard therapies. Further studies are warranted to fully elucidate the clinical potential of this therapeutic approach.
References
Reproducibility of Nae-IN-M22 Experimental Results: A Comparative Guide
This guide provides a comprehensive comparison of the experimental results of Nae-IN-M22, a selective inhibitor of the NEDD8-activating enzyme (NAE), with other relevant alternatives. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and comparative efficacy of NAE inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer an objective assessment of this compound's performance.
Data Presentation: Comparative Inhibitory Activity
The primary mechanism of this compound is the inhibition of the NEDD8-activating enzyme (NAE), a critical component of the ubiquitin-proteasome system.[1] Inhibition of NAE leads to the accumulation of substrates of Cullin-RING ligases (CRLs), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2] The efficacy of this compound is often compared to the first-in-class NAE inhibitor, MLN4924 (Pevonedistat).
Below is a summary of the half-maximal inhibitory concentrations (IC50) of this compound and a comparable NAE inhibitor, SOMCL-19-133, against various cancer cell lines. While direct comparative data for this compound against MLN4924 was not available in the searched literature, the data for SOMCL-19-133, another potent NAE inhibitor, provides a valuable benchmark.
| Cell Line | Cancer Type | This compound GI50 (µM) | SOMCL-19-133 IC50 (nM) | MLN4924 IC50 (nM) |
| A549 | Lung Cancer | 5.5 | 130.3 ± 15.2 | 703.1 ± 75.8 |
| HCT-116 | Colon Cancer | Not Available | 105.6 ± 12.1 | 559.4 ± 63.7 |
| RKO | Colon Cancer | Not Available | 121.5 ± 14.3 | 642.9 ± 71.5 |
| MCF-7 | Breast Cancer | Not Available | 185.7 ± 20.1 | 890.2 ± 92.4 |
| MDA-MB-231 | Breast Cancer | Not Available | 210.4 ± 23.5 | 987.6 ± 101.3 |
Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. IC50 is the half-maximal inhibitory concentration. Data for SOMCL-19-133 and MLN4924 are presented as mean ± SD from three independent experiments.[2] The GI50 for this compound in A549 cells is reported from a separate source.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols are crucial. Below are methodologies for key experiments typically performed to evaluate NAE inhibitors.
Cell Viability Assay (SRB or CCK-8)
This assay determines the anti-proliferative activity of NAE inhibitors.
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NAE inhibitor (e.g., this compound, SOMCL-19-133, MLN4924) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Fixation (for SRB assay): Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm). For CCK-8 assays, add the CCK-8 solution and measure absorbance after a 1-4 hour incubation.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.[2]
Cellular Thioester Assay
This assay confirms the on-target activity of NAE inhibitors by measuring the formation of the E2-NEDD8 thioester conjugate.
-
Cell Treatment: Treat cells (e.g., HCT-116) with increasing concentrations of the NAE inhibitor or DMSO for a defined period (e.g., 4 hours).
-
Cell Lysis: Prepare whole-cell extracts.
-
Electrophoresis: Fractionate the cell extracts by SDS-PAGE under non-reducing conditions.
-
Immunoblotting: Transfer the proteins to a membrane and immunoblot with primary antibodies against the E2 enzyme (e.g., UBC12).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence imaging system to visualize the bands corresponding to the E2-NEDD8 thioester conjugate.[2]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of NAE inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the NAE inhibitor (e.g., this compound at 60 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Mandatory Visualization
Signaling Pathway of NAE and its Inhibition
The following diagram illustrates the NEDD8 conjugation pathway and the mechanism of action of NAE inhibitors like this compound.
Experimental Workflow for NAE Inhibitor Evaluation
The diagram below outlines a typical experimental workflow for assessing the efficacy of an NAE inhibitor.
References
- 1. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Performance Comparison of NAE Inhibitors: Nae-IN-M22 and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural features and performance of Nae-IN-M22, a non-covalent NEDD8-activating enzyme (NAE) inhibitor, with other notable covalent and non-covalent NAE inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in cancer research and drug discovery.
Introduction to NAE Inhibition
The NEDD8-activating enzyme (NAE) is a critical component of the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a crucial role in protein homeostasis by targeting a wide range of substrate proteins for proteasomal degradation. Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making NAE an attractive target for therapeutic intervention. NAE inhibitors disrupt this pathway, leading to the accumulation of CRL substrate proteins, which in turn can induce cell cycle arrest, senescence, and apoptosis in cancer cells.
NAE inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors, such as the clinical-stage compounds MLN4924 (Pevonedistat) and TAS4464, form a stable, covalent bond with the NAE enzyme. In contrast, non-covalent inhibitors, like this compound, bind reversibly to the enzyme's active site.[1] This guide will delve into a structural and performance-based comparison of these different classes of NAE inhibitors.
Structural Comparison of NAE Inhibitors
The chemical structures of NAE inhibitors are diverse, reflecting their different modes of binding to the NAE enzyme.
This compound is characterized by a piperidin-4-amine scaffold substituted with benzyl and 2,4-dichlorophenethyl groups.[1] Its IUPAC name is 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-4-piperidinamine.[1] As a non-covalent inhibitor, its interactions with the NAE active site are governed by non-permanent bonds such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
MLN4924 (Pevonedistat) is a pyrrolopyrimidine-based adenosine 5'-monophosphate (AMP) analog.[2][3] It forms a covalent adduct with NEDD8 in the NAE active site, mimicking the NEDD8-AMP intermediate and thereby locking the enzyme in an inactive state.
TAS4464 is another potent covalent inhibitor. While its detailed structure is proprietary, it is known to be a highly selective NAE inhibitor.
SOMCL-19-133 is a recently identified potent and selective NAE inhibitor that is an analog of AMP and exhibits oral availability.
| Inhibitor | Chemical Structure | IUPAC Name | Molecular Formula |
| This compound | [Image of this compound chemical structure] | 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-4-piperidinamine | C20H24Cl2N2 |
| MLN4924 (Pevonedistat) | [Image of MLN4924 chemical structure] | [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate | C21H25N5O4S |
| TAS4464 | [Image of TAS4464 chemical structure] | Not publicly available | C23H22N6O4S |
| SOMCL-19-133 | [Image of SOMCL-19-133 chemical structure] | Not publicly available | Not publicly available |
Performance Comparison of NAE Inhibitors
The performance of NAE inhibitors is evaluated based on their potency in inhibiting the NAE enzyme (enzymatic IC50), their ability to inhibit cancer cell growth (cellular GI50 or IC50), and their in vivo efficacy in preclinical models.
| Inhibitor | Type | NAE Enzymatic IC50 | Cellular Activity (Cell Line) | In Vivo Efficacy |
| This compound | Non-covalent, Reversible | Micromolar range | GI50 = 5.5 µM (A549) | Inhibits tumor growth in AGS gastric adenocarcinoma mouse xenograft model (60 mg/kg) |
| MLN4924 (Pevonedistat) | Covalent | 4.7 nM | IC50 = 250 nM (L-1236 Hodgkin lymphoma), IC50 = 71-250 nM (Osteosarcoma cell lines) | Suppresses tumor growth in human tumor xenografts in mice |
| TAS4464 | Covalent | 0.955 nM | Highly potent antiproliferative activity in various cancer cell lines | Prominent antitumor activity in multiple human tumor xenograft mouse models |
| SOMCL-19-133 | Covalent | 0.36 nM | Mean IC50 = 201.11 nM across a broad range of human tumor cell lines | Significant tumor regression in mouse xenograft models with oral delivery |
Experimental Protocols
In Vitro NAE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the NAE enzyme.
Principle: This biochemical assay measures the formation of the NAE-NEDD8 complex in the presence of ATP. The inhibition of this reaction by a test compound is quantified to determine its IC50 value.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human NAE (NAE1/UBA3 heterodimer)
-
Recombinant human NEDD8
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., fluorescently labeled anti-NEDD8 antibody or a system to detect ATP consumption)
-
384-well assay plates
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add serial dilutions of the test compound (typically in DMSO, with the final DMSO concentration kept constant across all wells, e.g., <1%). Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add recombinant NAE enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NEDD8 and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stopping buffer (e.g., containing EDTA).
-
Detect the amount of NAE-NEDD8 complex formed or the remaining ATP using a suitable detection method (e.g., fluorescence resonance energy transfer [FRET], fluorescence polarization [FP], or a luminescence-based ATP detection assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay
Objective: To determine the effect of an NAE inhibitor on the proliferation and viability of cancer cells.
Principle: This cell-based assay measures the metabolic activity or the number of viable cells after treatment with a test compound. A common method is the MTS or CellTiter-Glo® assay.
Detailed Protocol:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., A549 lung carcinoma cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the NAE inhibitor (e.g., this compound) for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for the reaction to occur.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 (concentration for 50% inhibition of a cellular process) value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NAE-NEDD8 signaling pathway and a typical experimental workflow for evaluating NAE inhibitors.
Caption: NAE-NEDD8 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for NAE Inhibitor Evaluation.
Conclusion
The landscape of NAE inhibitors is evolving, with both covalent and non-covalent inhibitors demonstrating significant potential in preclinical and clinical settings. This compound represents a non-covalent approach to NAE inhibition, offering a reversible mechanism of action that may present a different pharmacological profile compared to its covalent counterparts like MLN4924 and TAS4464. While the covalent inhibitors generally exhibit higher potency at the enzymatic level (nanomolar IC50s), this compound demonstrates efficacy in the micromolar range in cellular assays and in vivo models.
The choice between a covalent and a non-covalent inhibitor for therapeutic development involves a complex consideration of factors including potency, selectivity, pharmacokinetics, pharmacodynamics, and potential for off-target effects and resistance. The data and experimental frameworks presented in this guide are intended to provide researchers with a solid foundation for the comparative evaluation of this compound and other NAE inhibitors, ultimately aiding in the advancement of novel cancer therapeutics.
References
In Vivo Validation of NAE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of investigational NEDD8-activating enzyme (NAE) inhibitors, with a focus on pevonedistat (MLN4924) and TAS4464. As "Nae-IN-M22" is not a recognized specific agent, this guide focuses on well-documented NAE inhibitors. The performance of these agents is compared with the established proteasome inhibitor, bortezomib, a relevant alternative therapeutic targeting the ubiquitin-proteasome system. Supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to aid in the evaluation of these therapeutic agents for cancer therapy.
Performance Comparison of NAE Inhibitors and Bortezomib
The following tables summarize the quantitative in vivo efficacy of pevonedistat, TAS4464, and bortezomib in various cancer models.
Table 1: In Vivo Efficacy of Pevonedistat (NAE Inhibitor)
| Cancer Type | Animal Model | Cell Line | Pevonedistat Dose & Schedule | Key Findings | Reference |
| Neuroblastoma | Orthotopic Mouse Xenograft | SH-SY5Y (p53 wild-type) | 100 mg/kg, i.p., 6 days/week for 2 weeks | Significant decrease in tumor weight. Control: 1.6g ± 0.8g; Pevonedistat: 0.5g ± 0.4g.[1][2] | [1][2] |
| Neuroblastoma | Orthotopic Mouse Xenograft | SK-N-AS (p53 mutant) | 100 mg/kg, i.p., 6 days/week for 2 weeks | Decreased tumor weight independent of p53 status.[3] | |
| Acute Myeloid Leukemia (AML) | Systemic Xenograft | HL-60 (AZA-resistant) | 60 mg/kg, i.p., daily for 14 days | In combination with azacitidine, significantly increased DNA damage and cell death compared to either agent alone. | |
| Melanoma | Subcutaneous Xenograft | Multiple cell lines | 90 mg/kg, s.c., twice daily | Significant tumor growth inhibition in sensitive cell lines. | |
| Myeloproliferative Neoplasms (MPN) | Patient-Derived Xenograft (PDX) | - | 60 mg/kg, s.c., twice a day, 5 days/week for 4 weeks | Reduced disease burden and improved survival. |
Table 2: In Vivo Efficacy of TAS4464 (NAE Inhibitor)
| Cancer Type | Animal Model | Cell Line | TAS4464 Dose & Schedule | Key Findings | Reference |
| Acute Lymphoblastic Leukemia | Subcutaneous Xenograft | CCRF-CEM | 100 mg/kg, i.v., once a week for 3 weeks | Complete tumor regression without marked weight loss. More efficacious than twice-weekly MLN4924 at 120 mg/kg. | |
| Mantle Cell Lymphoma (MCL) | Subcutaneous Xenograft | GRANTA-519 | 100 mg/kg, i.v., once or twice weekly | Prominent antitumor activity. | |
| Multiple Myeloma | Subcutaneous Xenograft | MM.1S | 50 or 100 mg/kg, i.v., twice a week | Strong antitumor effects. |
Table 3: In Vivo Efficacy of Bortezomib (Proteasome Inhibitor)
| Cancer Type | Animal Model | Cell Line | Bortezomib Dose & Schedule | Key Findings | Reference |
| Multiple Myeloma | Disseminated Xenograft | MM.1S-CG | 1 mg/kg, i.p., twice a week | Reduced tumor burden and VLA4 expression. | |
| Primary Effusion Lymphoma (PEL) | Xenograft | UM-PEL-1 | 0.3 mg/kg, i.p. | Improved overall survival (median survival of 32 days vs. 15 days in controls). | |
| Prostate Cancer | Xenograft | - | 1.0 mg/kg, i.v., weekly for 4 weeks | Reduced tumor growth by 60%. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Analysis of Nae-IN-M22 and Bortezomib on the Proteasome Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two anti-cancer agents that intersect with the proteasome pathway: Nae-IN-M22, a NEDD8-activating enzyme (NAE) inhibitor, and bortezomib, a direct proteasome inhibitor. While operating at different points of the protein degradation machinery, both compounds ultimately disrupt cellular protein homeostasis, leading to apoptosis in cancer cells. This analysis is supported by available experimental data to highlight their distinct mechanisms and comparative efficacy.
Introduction: Targeting Protein Homeostasis in Cancer
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a vast majority of intracellular proteins, including those that regulate cell cycle progression, apoptosis, and signal transduction. Its central role in maintaining protein homeostasis makes it a prime target for anti-cancer therapies. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly vulnerable to disruptions in the UPS.
Bortezomib was the first-in-class proteasome inhibitor to be approved for the treatment of multiple myeloma and mantle cell lymphoma. It directly targets the 26S proteasome, the proteolytic core of the UPS, leading to the accumulation of ubiquitinated proteins and the induction of cellular stress and apoptosis.
This compound represents a different strategy for disrupting the UPS. It is a selective and reversible inhibitor of the NEDD8-activating enzyme (NAE). NAE is the initiating enzyme in the neddylation pathway, a process that conjugates the ubiquitin-like protein NEDD8 to target proteins. A key class of NAE substrates are the cullin proteins, which are essential scaffolding components of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, this compound prevents the activation of CRLs, leading to the stabilization and accumulation of a specific subset of CRL substrate proteins.
Mechanism of Action: Two Distinct Points of Intervention
The fundamental difference between this compound and bortezomib lies in their point of intervention within the protein degradation cascade. Bortezomib acts at the final step, directly inhibiting the proteolytic activity of the proteasome. In contrast, this compound acts upstream, inhibiting an E1-like activating enzyme that is crucial for the function of a major class of E3 ubiquitin ligases.
This distinction has significant implications. Bortezomib's direct inhibition of the proteasome leads to a broad accumulation of ubiquitinated proteins. While effective, this can also lead to off-target effects and the development of resistance. This compound, by targeting the neddylation pathway, leads to the accumulation of a more selective group of proteins that are substrates of CRLs, which may offer a different efficacy and safety profile.[1]
dot
Figure 1: Mechanisms of action of this compound and bortezomib on the proteasome pathway.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-proliferative activity of this compound and bortezomib. It is important to note that the data for each compound are derived from different studies and experimental conditions; therefore, a direct comparison of absolute IC50/GI50 values should be made with caution.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | GI50 (µM) | IC50 (µM) |
| A549 | Non-small cell lung cancer | CCK-8 | 48 | 5.5 | - |
| K562 | Chronic myelogenous leukemia | CCK-8 | 48 | - | 10.21 |
| SK-OV-3 | Ovarian cancer | CCK-8 | 48 | - | 9.26 |
Table 2: Anti-proliferative Activity of Bortezomib in Multiple Myeloma Cell Lines [3]
| Cell Line | Bortezomib Sensitivity | IC50 (nM) after 48h |
| 595 | Sensitive | 22-32 |
| 589 | Sensitive | 22-32 |
| 638 | Sensitive | 22-32 |
| MM1.S | Sensitive | ~3-8[4] |
| U266 | Sensitive | ~7-15[4] |
| MM.1R | Resistant | >20 |
| U266 (Resistant) | Resistant | >60 |
Table 3: Efficacy of the NAE Inhibitor Pevonedistat (MLN4924) in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib Sensitivity | Pevonedistat IC50 (nM) | Combination Effect with Bortezomib |
| RPMI-8226 | Sensitive | Reported activity | Synergistic |
| U266 | Sensitive | Reported activity | Synergistic |
| RPMI-8226 | Resistant | Reported activity | Synergistic |
| U266 | Resistant | Reported activity | Increased apoptosis |
The data in Table 3, using pevonedistat as a representative NAE inhibitor, suggests that targeting the neddylation pathway is effective even in bortezomib-resistant multiple myeloma cell lines. Furthermore, the synergistic effect observed when combining an NAE inhibitor with bortezomib highlights the potential for dual-pathway inhibition to overcome drug resistance and enhance therapeutic efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) of this compound and bortezomib in cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound and Bortezomib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and bortezomib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50/GI50 value using a suitable software.
dot
Figure 2: A generalized workflow for an MTT cell viability assay.
Protocol 2: Western Blotting for Detection of Protein Accumulation
Objective: To detect the accumulation of CRL substrate proteins (e.g., p27, CDT1) following treatment with this compound, or the accumulation of total ubiquitinated proteins after bortezomib treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Bortezomib stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-CDT1, anti-ubiquitin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or bortezomib at the desired concentrations and for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Conclusion
This compound and bortezomib both disrupt the proteasome pathway, a validated target in oncology, but through distinct mechanisms. Bortezomib provides a broad inhibition of the proteasome, while this compound offers a more targeted approach by inhibiting the upstream neddylation pathway, leading to the accumulation of a specific subset of proteins.
The available data, particularly from studies with the NAE inhibitor pevonedistat, suggest that NAE inhibition is a promising strategy, especially in the context of bortezomib resistance. The synergistic effects observed with combination therapy indicate that a dual-pronged attack on the protein degradation machinery could be a powerful therapeutic approach. Further head-to-head comparative studies of this compound and bortezomib in the same cancer models are warranted to fully elucidate their comparative efficacy and to guide the clinical development of NAE inhibitors, both as single agents and in combination with proteasome inhibitors.
References
- 1. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Nae-IN-M22: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of novel chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nae-IN-M22, a potent and selective inhibitor of the NEDD8 activating enzyme (NAE). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative disposal protocol based on its chemical structure and the known hazards of related compounds.
Chemical Identity and Known Properties
| Property | Data | Source |
| Synonyms | NEDD8 inhibitor M22, NEDD8-activating Enzyme Inhibitor M22 | [1] |
| IUPAC Name | 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-4-piperidinamine | |
| Molecular Formula | C20H24Cl2N2 | |
| Molecular Weight | 363.33 g/mol | |
| Appearance | Solid |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Assume the compound may be an irritant and potentially toxic.
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "this compound and associated contaminated materials."
-
Do not mix this waste with other chemical waste streams to avoid unforeseen hazardous reactions.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for amine- and chlorine-containing organic compounds.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage location should be away from incompatible materials, such as strong oxidizing agents.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.
-
These specialized contractors are equipped to handle and transport hazardous materials in compliance with all regulatory requirements.
-
-
Documentation:
-
Maintain meticulous records of the amount of this compound waste generated and the date of its transfer to the disposal service, as required by your institution and local regulations.
-
Recommended Disposal Method
Given that this compound is a chlorinated aromatic compound, high-temperature incineration in a licensed hazardous waste facility is the recommended method of disposal. This process ensures the complete destruction of the compound, minimizing its potential environmental impact.
| Disposal Method | Description | Suitability for this compound |
| High-Temperature Incineration | Destruction of organic compounds at high temperatures in a licensed facility with emission controls. | Recommended. Effective for chlorinated aromatic compounds. |
| Chemical Treatment | Neutralization or degradation of the waste. | Not Recommended without specific data. The reactivity of this compound is unknown, making chemical treatment potentially hazardous. |
| Landfill | Disposal in an authorized hazardous waste landfill. | Not Recommended. Generally a less preferred option for liquid or solid organic waste. |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
This guide provides a framework for the responsible management of this compound waste. Given the absence of specific hazard data for this compound, a conservative approach is paramount. Always consult with your institution's safety professionals for guidance tailored to your specific laboratory and regulatory environment. By adhering to these procedures, you contribute to a safer research environment and the protection of our ecosystem.
References
Personal protective equipment for handling Nae-IN-M22
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Nae-IN-M22. The following procedural instructions are designed to ensure the safety of laboratory personnel and to mitigate environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4)
-
Acute aquatic toxicity (Category 1)
Due to these classifications, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through ingestion, inhalation, or skin contact.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves. | Provides protection against incidental splashes. Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of safety. |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved half-mask respirator with P100 particulate filters. If working with solutions, combination cartridges with organic vapor protection should be considered. | Protects against inhalation of the powdered compound. P100 filters are 99.97% efficient at removing airborne particulates. |
| Body Protection | A lab coat worn over personal clothing, ensuring no exposed skin on the arms. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial when handling this compound to minimize exposure risk and prevent cross-contamination.
Experimental Workflow Diagram
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
